Methyl 2-acetyl-3-(dimethylamino)acrylate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)7(5-9(2)3)8(11)12-4/h5H,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZLULJSPXVDO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51559-52-5 | |
| Record name | Butanoic acid, 2-[(dimethylamino)methylene]-3-oxo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-acetyl-3-(dimethylamino)acrylate" IUPAC name and CAS number
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile organic compound with applications in chemical synthesis. Due to the limited availability of in-depth technical data for the methyl ester, this guide also incorporates information from its closely related and more extensively studied ethyl analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, to provide a broader context for its properties and potential applications.
Chemical Identity
The fundamental identification of this compound is established by its IUPAC name and CAS number, which are crucial for accurate documentation and procurement in a research and development setting.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its ethyl analog for comparative analysis. These parameters are essential for designing experimental conditions, including solvent selection and reaction temperature.
| Property | This compound | Ethyl 2-acetyl-3-(dimethylamino)acrylate |
| Molecular Formula | C₈H₁₃NO₃ | C₉H₁₅NO₃ |
| Molecular Weight | 171.19 g/mol | 185.22 g/mol |
| Appearance | Not specified in available literature | Liquid |
| Melting Point | Not specified in available literature | 41-44 °C |
| Boiling Point | Not specified in available literature | 128 °C at 0.2 mmHg |
| Density | Not specified in available literature | 1.038 ± 0.06 g/cm³ (Predicted) |
Data for the ethyl analog is provided for illustrative purposes due to the scarcity of published data for the methyl ester.
Synthesis and Experimental Protocols
General Synthesis Workflow:
The synthesis of enamine derivatives such as Methyl or Ethyl 2-acetyl-3-(dimethylamino)acrylate typically proceeds via the condensation of a β-ketoester with a dimethylformamide acetal.
General Synthesis Workflow Diagram
Illustrative Experimental Protocol (Adapted from the synthesis of the ethyl analog):
Objective: To synthesize this compound.
Materials:
-
Methyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous toluene (or another suitable inert solvent)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl acetoacetate (1 equivalent) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the methyl ester.
Chemical Reactivity and Applications
Compounds of this class are versatile intermediates in organic synthesis. The presence of both an α,β-unsaturated carbonyl system and an enamine moiety allows them to participate in a variety of chemical transformations. They can act as Michael acceptors and are valuable precursors for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature describing the involvement of this compound in any specific biological signaling pathways. While related α,β-unsaturated carbonyl compounds can exhibit biological activity, dedicated studies on this particular molecule are lacking. Researchers investigating the bioactivity of this compound would be breaking new ground.
Conclusion
This compound is a chemical intermediate with potential for broader application in synthetic chemistry. While detailed experimental data and biological studies are scarce, its structural similarity to the better-characterized ethyl analog suggests it is a versatile building block. This guide provides the foundational information necessary for researchers to begin exploring the synthesis and utility of this compound. Further research is warranted to fully elucidate its chemical reactivity, physical properties, and potential biological significance.
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of Methyl 2-acetyl-3-(dimethylamino)acrylate (CAS No: 203186-56-5), a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
This compound is a functionalized enaminone, a class of compounds recognized for their utility as intermediates in the synthesis of various heterocyclic systems. Its "push-pull" electronic nature, arising from the electron-donating dimethylamino group and the electron-withdrawing acetyl and methyl acrylate moieties, dictates its chemical behavior and reactivity.[1]
A summary of its key physicochemical properties is presented below. It is important to note that while some data for this specific compound is available, other properties like melting and boiling points are not readily found in published literature. For comparative purposes, data for the closely related ethyl 2-acetyl-3-(dimethylamino)acrylate (CAS: 51145-57-4) is included and marked accordingly.
| Property | Value | Source |
| IUPAC Name | methyl (2E)-2-acetyl-3-(dimethylamino)prop-2-enoate | N/A |
| CAS Number | 203186-56-5 | [1] |
| Molecular Formula | C₈H₁₃NO₃ | [1] |
| Molecular Weight | 171.19 g/mol | [1] |
| Appearance | White solid (based on related compounds) | [2] |
| Melting Point | 41-44 °C (for ethyl ester analog) | [3] |
| Boiling Point | 128 °C at 0.2 mmHg (for ethyl ester analog) | [3] |
| Solubility | Soluble in most organic solvents. | [4] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public spectral databases. However, based on its chemical structure, the following spectral characteristics are anticipated:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the N-dimethyl protons (two singlets or a single broad singlet), the acetyl methyl protons (singlet), the methoxy protons of the ester (singlet), and the vinylic proton (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl and ester groups, the olefinic carbons, the N-dimethyl carbons, the acetyl methyl carbon, and the ester methoxy carbon. |
| IR Spectroscopy | Strong absorption bands corresponding to the C=O stretching vibrations of the conjugated ketone and ester functionalities, as well as C=C stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (171.19 g/mol ), along with fragmentation patterns resulting from the loss of functional groups such as the methoxy or acetyl groups. |
Synthesis and Experimental Protocols
The most common and efficient synthesis of this compound involves the condensation reaction between methyl acetoacetate and an N,N-dimethylformamide derivative, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Detailed Experimental Protocol: Synthesis
The following is a representative experimental protocol based on established methods for synthesizing β-enamino esters.[1][5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (1 equivalent).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents) to the flask. The reaction can often be performed neat (without solvent) or in a suitable anhydrous solvent like toluene or dichloromethane.
-
Reaction Conditions: The reaction mixture is typically stirred at a temperature ranging from room temperature to 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent (if used) and volatile byproducts (e.g., methanol) are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Experimental Protocols: Characterization
Standard analytical techniques are used to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Reactivity and Applications
The unique electronic structure of this compound makes it a versatile reagent in organic synthesis. It is particularly known for its role as a Michael acceptor.
Michael Addition Pathway
The β-carbon of the acrylate system is electrophilic due to conjugation with both the acetyl and ester carbonyl groups. This allows it to readily undergo conjugate addition (Michael addition) with a wide range of nucleophiles. The dimethylamino group is an excellent leaving group, facilitating an addition-elimination mechanism.
This reactivity makes this compound a valuable precursor for the synthesis of various complex molecules, including many heterocyclic compounds that are of interest in medicinal chemistry and drug development.[5]
References
- 1. This compound | 203186-56-5 | Benchchem [benchchem.com]
- 2. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
- 3. 51145-57-4 CAS MSDS (Ethyl 2-acetyl-3-(dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. manavchem.com [manavchem.com]
- 5. Ethyl 2-acetyl-3-(dimethylamino)acrylate | 203186-58-7 | Benchchem [benchchem.com]
Spectroscopic Analysis of Methyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR spectral data for Methyl 2-acetyl-3-(dimethylamino)acrylate. Due to the limited availability of public experimental data for the methyl ester, this document utilizes spectral information from its close structural analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, as a representative reference. The methodologies and expected spectral characteristics are detailed to guide researchers in their analytical endeavors.
Introduction
This compound is a multifunctional organic compound of interest in synthetic chemistry and drug development. Its enamine and α,β-unsaturated ketone moieties provide versatile reactivity for the synthesis of more complex molecular architectures. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. This guide presents the expected ¹H and ¹³C NMR spectral data and outlines the experimental protocols for their acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of its structural features and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| =CH | ~7.5 - 7.8 | Singlet | 1H | Olefinic Proton |
| -OCH₃ | ~3.7 | Singlet | 3H | Methyl Ester Protons |
| -N(CH₃)₂ | ~3.0 - 3.2 | Singlet | 6H | N,N-dimethyl Protons |
| -C(O)CH₃ | ~2.3 | Singlet | 3H | Acetyl Protons |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C=O (Acetyl) | ~195 | Acetyl Carbonyl |
| C=O (Ester) | ~168 | Ester Carbonyl |
| C(3) | ~155 | Olefinic Carbon (β to ester) |
| C(2) | ~98 | Olefinic Carbon (α to ester) |
| -OCH₃ | ~51 | Methyl Ester Carbon |
| -N(CH₃)₂ | ~40 | N,N-dimethyl Carbons |
| -C(O)CH₃ | ~28 | Acetyl Methyl Carbon |
Experimental Protocols
The following is a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity of the sample.
NMR Data Acquisition
-
Instrumentation : The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Spectroscopy :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Spectral Width : A spectral width of approximately 12-16 ppm is appropriate.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay : A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Number of Scans : 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy :
-
Pulse Program : A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Spectral Width : A spectral width of about 220-250 ppm is necessary to cover the full range of carbon chemical shifts.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the spectrum using the internal standard (TMS at 0.00 ppm).
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Visualization of Molecular Structure and NMR Connectivity
The following diagrams illustrate the molecular structure and the logical relationships of the proton and carbon environments as would be determined by NMR spectroscopy.
Methyl 2-acetyl-3-(dimethylamino)acrylate: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-acetyl-3-(dimethylamino)acrylate, a key intermediate in organic synthesis. While specific quantitative experimental data is not extensively available in public literature, this document consolidates theoretical predictions based on the molecule's chemical structure and outlines standardized protocols for its empirical determination. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering insights into handling, formulation, and storage of this compound. It includes predicted solubility in common solvents, potential degradation pathways, and detailed experimental methodologies for solubility and stability testing in accordance with established guidelines.
Introduction
This compound is a versatile organic compound characterized by the presence of ester, ketone, and enamine functional groups. This unique combination of functionalities makes it a valuable building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). Understanding its solubility and stability is paramount for its effective use in synthetic chemistry, process development, and for ensuring the quality and shelf-life of any resulting products. This guide aims to provide a foundational understanding of these properties and to equip researchers with the necessary protocols to conduct their own detailed assessments.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble to Insoluble | The presence of polar functional groups may allow for limited solubility, but the larger organic structure is likely to limit significant dissolution. |
| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to hydrogen bond would likely facilitate the dissolution of the compound. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should allow for good solubility. |
| Acetone | Polar Aprotic | Soluble | Acetone is a good solvent for many moderately polar organic compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | The ester functional group in both the solvent and solute suggests good miscibility. |
| Dichloromethane | Nonpolar | Soluble | The overall organic character of the molecule should allow for solubility in this common organic solvent. |
| Toluene | Nonpolar | Soluble | Expected to be soluble due to its organic nature. |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the functional groups is likely to make it less soluble in highly nonpolar solvents like hexane. |
Note: The predictions in Table 1 are for informational purposes only and should be confirmed by experimental testing.
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its constituent functional groups: an enamine and a methyl acrylate moiety. These groups are susceptible to specific degradation pathways under various environmental conditions.
Table 2: Key Stability-Indicating Parameters and Potential Degradation Pathways
| Condition | Potential Degradation Pathway | Primary Degradation Products (Predicted) |
| Acidic pH | Hydrolysis of the Enamine: The enamine functionality is known to be sensitive to acidic conditions and can hydrolyze to the corresponding dicarbonyl compound and dimethylamine.[1][2][3] | Methyl 2-acetyl-3-oxobutanoate and Dimethylamine |
| Basic pH | Hydrolysis of the Ester: The methyl ester group can undergo base-catalyzed hydrolysis to form the corresponding carboxylate salt.[4][5] | Sodium 2-acetyl-3-(dimethylamino)acrylate and Methanol |
| Elevated Temperature | Thermal Degradation: Acrylate polymers are known to undergo thermal degradation through various mechanisms, including chain scission and depolymerization.[6][7][8] For the monomer, this could involve complex decomposition reactions. | Various smaller molecule fragments. |
| Oxidation | Oxidative Degradation: The electron-rich enamine double bond could be susceptible to oxidation. | Various oxidized species. |
| Photochemical | Photodegradation: Enamines can undergo photochemical reactions such as cis-trans isomerization or cycloadditions upon exposure to UV light.[9][10] | Isomers or cycloadducts. |
Experimental Protocols
To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.
Solubility Determination
4.1.1 Qualitative Solubility Assessment
This method provides a rapid determination of solubility in various solvents.
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in 0.5 mL increments.
-
After each addition, vortex the mixture for 30 seconds.
-
Visually inspect the solution for any undissolved solid against a dark background.
-
Classify the solubility as:
-
Freely Soluble: Dissolves completely within the first 0.5 mL.
-
Soluble: Dissolves completely after the addition of the full 1 mL.
-
Sparingly Soluble: A portion of the solid dissolves.
-
Insoluble: No visible dissolution of the solid.
-
4.1.2 Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility.
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to use a syringe filter (e.g., 0.45 µm).
-
Dilute the aliquot with a suitable solvent to a concentration within the analytical range of a pre-validated quantification method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample.
-
Calculate the solubility in units such as mg/mL or mol/L.
Stability Testing
Stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12][13]
4.2.1 Forced Degradation Studies
Forced degradation (stress testing) is performed to identify potential degradation products and to establish degradation pathways.
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat the solution (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Heat the solution (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples and analyze them using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.
4.2.2 Long-Term and Accelerated Stability Studies
These studies are designed to determine the shelf-life and recommended storage conditions.
-
Package the compound in containers that simulate the proposed storage and distribution packaging.
-
Store the samples under the following conditions as per ICH guidelines:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
-
Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[1][14]
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this technical guide provides a robust framework for its handling and evaluation. The predicted solubility profile suggests good solubility in most common organic solvents, with limited solubility in water. The stability profile indicates a primary susceptibility to hydrolysis under both acidic and basic conditions, particularly targeting the enamine and ester functionalities, respectively. The detailed experimental protocols provided herein offer a clear path for researchers to generate precise, in-house data essential for process development, formulation, and regulatory submissions. It is strongly recommended that the theoretical predictions presented in this guide be supplemented with rigorous experimental verification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal stability and degradation of some polyacrylate salts - Enlighten Theses [theses.gla.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of Methyl 2-acetyl-3-(dimethylamino)acrylate as an Enaminone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional building block in organic synthesis. Its unique electronic properties, arising from the push-pull nature of the enaminone system, render it susceptible to a variety of chemical transformations. This technical guide provides an in-depth analysis of the reactivity profile of this compound, detailing its synthesis, spectroscopic characterization, and diverse applications in the construction of complex molecular architectures, particularly heterocyclic systems of medicinal and pharmaceutical relevance. This document outlines key experimental protocols and presents quantitative data in a structured format to facilitate its use in a research and development setting.
Introduction
Enaminones are a class of organic compounds characterized by the N-C=C-C=O functionality. They represent valuable intermediates in organic synthesis due to their ambident nucleophilic and electrophilic nature. This compound embodies the archetypal reactivity of this class of compounds, featuring an electron-donating dimethylamino group conjugated with two electron-withdrawing groups (acetyl and methoxycarbonyl) across a carbon-carbon double bond.[1] This "push-pull" electronic arrangement polarizes the molecule, creating a nucleophilic β-carbon and an electrophilic carbonyl carbon, thereby dictating its diverse reactivity.[1]
This guide will explore the multifaceted reactivity of this compound, covering its synthesis, reactions with electrophiles and nucleophiles, and its utility in cycloaddition reactions and the synthesis of various heterocyclic frameworks.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the condensation reaction between methyl acetoacetate and a dimethylamine equivalent.
General Reaction Scheme
References
An In-depth Technical Guide to the Electronic Properties of the Acrylate System in Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a multifunctional molecule belonging to the class of β-enaminones. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the unique electronic properties arising from the conjugated system formed by the enamine and the acrylate moieties.[1] The presence of an electron-donating dimethylamino group and two electron-withdrawing carbonyl groups (acetyl and ester) creates a "push-pull" system, which profoundly influences the molecule's reactivity, spectroscopic characteristics, and potential for use as a versatile building block in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2]
This technical guide provides a comprehensive overview of the core electronic properties of the acrylate system in this compound. It is intended to serve as a valuable resource for researchers and professionals in drug development by detailing its electronic structure, spectroscopic behavior, and electrochemical characteristics. The guide also includes detailed experimental protocols and conceptual visualizations to facilitate a deeper understanding and practical application of this compound.
Electronic Structure and Reactivity
The key to understanding the electronic properties of this compound lies in the concept of resonance. The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the π-system of the acrylate backbone. This delocalization increases the electron density at the β-carbon, making it nucleophilic, while the α-carbon and the carbonyl carbons are electrophilic.
This electronic distribution is best represented by the following resonance structures:
Caption: Resonance delocalization in this compound.
This inherent polarity makes the molecule highly reactive towards both electrophiles and nucleophiles. The electron-rich β-carbon is susceptible to electrophilic attack, while the α-carbon and the carbonyl carbons are prone to nucleophilic addition. This dual reactivity makes it a valuable synthon in various organic transformations.
Frontier Molecular Orbitals (HOMO-LUMO)
The electronic transitions and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For β-enaminones like this compound, the HOMO is typically localized over the enamine moiety, reflecting its electron-donating nature. Conversely, the LUMO is predominantly located on the electron-withdrawing acrylate and acetyl groups.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's color, photochemical reactivity, and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to a higher reactivity and a bathochromic (red) shift in the UV-Visible absorption spectrum.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in visualizing and quantifying the HOMO and LUMO energy levels.[3][4]
Caption: Conceptual diagram of HOMO-LUMO distribution.
Quantitative Data
Due to the limited availability of direct experimental data for this compound, the following tables include a combination of known data for the compound, data for the closely related ethyl ester analog, and typical values for similar β-enaminone systems.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | --INVALID-LINK--[5] |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK--[6] |
| Appearance | Off-white to yellow solid | Typical for β-enaminones |
| Purity | ≥95% | --INVALID-LINK--[6] |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Note: Chemical shifts (δ) are given in ppm. Data for the ethyl ester analog are provided for comparison and estimation.
| Nucleus | Functional Group | Chemical Shift (δ) - Estimated for Methyl Ester | Chemical Shift (δ) - Ethyl Ester Analog |
| ¹H | =CH | ~7.5 | 7.55 |
| -OCH₃ (ester) | ~3.6 | - | |
| -N(CH₃)₂ | ~3.0 | 2.95 | |
| -C(=O)CH₃ | ~2.2 | 2.25 | |
| ¹³C | C=O (ester) | ~168 | 168.5 |
| C=O (acetyl) | ~195 | 195.2 | |
| =C-N | ~155 | 155.8 | |
| =C-CO | ~95 | 95.3 | |
| -OCH₃ (ester) | ~50 | - | |
| -N(CH₃)₂ | ~40 | 39.8 | |
| -C(=O)CH₃ | ~28 | 28.1 |
Table 3: Electronic Spectroscopy (UV-Vis)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |
| Ethanol | ~300-320 | Not available | Expected π → π* transition of the conjugated system. |
| Chloroform | ~300-320 | Not available | Minor solvatochromic shifts are expected. |
Table 4: Electrochemical Data (Cyclic Voltammetry)
Note: Data are typical for enamine systems and can vary based on experimental conditions.
| Parameter | Typical Value Range | Notes |
| Oxidation Potential (Epa) | +0.5 to +1.2 V (vs. Ag/AgCl) | Irreversible oxidation is common for enamines. |
Table 5: Computational Data (DFT Estimated)
| Parameter | Estimated Value | Notes |
| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating character. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting character. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with electronic transition energy.[3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the electronic properties of this compound.
Synthesis
A common and effective method for the synthesis of this compound is the condensation of methyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or by direct reaction with dimethylamine, often catalyzed.[6]
Protocol: Synthesis via Condensation with Dimethylamine
-
Reactants:
-
Methyl acetoacetate (1.0 eq)
-
Dimethylamine (1.1 eq, e.g., as a solution in THF or as a gas)
-
Catalyst (e.g., Scandium(III) triflate, 1-5 mol%)
-
Solvent (e.g., Toluene or solvent-free)
-
-
Procedure:
-
To a solution of methyl acetoacetate in the chosen solvent (if any), add the catalyst.
-
Slowly add the dimethylamine solution at room temperature with stirring.
-
If reacting under solvent-free conditions, mix the reactants and catalyst directly.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for several hours to overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Caption: General workflow for the synthesis of the target compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the electronic absorption properties of the molecule, specifically the π → π* transitions of the conjugated system.
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or chloroform) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent.
-
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum from 200 to 800 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirming the electronic environment of the different nuclei in the molecule.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Measurement:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to probe the redox properties of the molecule, specifically its oxidation potential.
Protocol:
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working electrode: Glassy carbon electrode.
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter electrode: Platinum wire.
-
-
Sample Preparation:
-
Prepare a solution of the compound (typically 1-5 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
-
Measurement:
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Scan the potential from an initial value (e.g., 0 V) to a positive limit (e.g., +1.5 V) and back.
-
Record the resulting voltammogram and identify the anodic peak potential (Epa) corresponding to the oxidation of the enamine.
-
Applications in Drug Development
The unique electronic and structural features of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. Its "push-pull" nature can be exploited to modulate the electronic properties and, consequently, the biological activity of target molecules. For instance, it can be used in the synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles that are known to exhibit a wide range of pharmacological activities.
Conclusion
This compound possesses a rich electronic landscape defined by its conjugated "push-pull" system. This guide has provided a detailed overview of its electronic structure, spectroscopic properties, and electrochemical behavior, supplemented with practical experimental protocols. A thorough understanding of these fundamental properties is crucial for leveraging this versatile molecule in the design and synthesis of novel compounds with potential applications in research, particularly in the field of drug development. Further experimental and computational studies will undoubtedly continue to uncover new facets of this interesting and useful chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. irjweb.com [irjweb.com]
- 4. growingscience.com [growingscience.com]
- 5. This compound | C8H13NO3 | CID 15084433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 203186-56-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to Methyl 2-acetyl-3-(dimethylamino)acrylate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, categorized as a β-enamino ester. Its unique electronic and structural features, combining an α,β-unsaturated carbonyl system with an enamine moiety, render it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, quantitative data, and its application in synthetic workflows.
Discovery and Historical Context
The specific discovery of this compound is not extensively documented in a singular seminal publication. Instead, its development is intrinsically linked to the broader exploration of β-enamino esters and enaminones, a class of compounds that has been a subject of significant interest in organic chemistry for many decades due to their synthetic utility.[1]
The most common and direct synthetic route to this class of compounds involves the condensation of a β-dicarbonyl compound with an amine or an aminal derivative. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a reagent for the formylation of active methylene compounds became a popular and efficient method for the preparation of enaminones. This reaction is favored for its high atom economy and generally high yields.[1] Consequently, the synthesis of this compound is a direct application of this well-established methodology, using methyl acetoacetate as the active methylene compound.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the condensation reaction between methyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds via a nucleophilic attack of the enolate of methyl acetoacetate on DMF-DMA, followed by the elimination of methanol.
General Reaction Scheme:
Caption: General synthesis of this compound.
Quantitative Data for Synthesis
While specific data for the synthesis of this compound is not always detailed, the synthesis of analogous β-enamino esters and ketones has been extensively studied with various catalysts. The following table summarizes the efficiency of different catalytic systems for this type of transformation, which are applicable to the synthesis of the title compound.
| Catalyst | Catalyst Loading (mol%) | Conditions | Reaction Time | Yield (%) |
| Iron(III) triflate [Fe(OTf)₃] | 1.0 | Solvent-free, 70°C | 2-10 min | 91-98 |
| Scandium(III) triflate [Sc(OTf)₃] | 5.0 | Solvent-free | Not stated | High |
| Ferric(III) ammonium nitrate | Catalytic | Solvent-free, RT | Not stated | 69-92 |
| Lanthanum trichloride (LaCl₃·7H₂O) | Catalytic | CH₂Cl₂ | Not stated | 85-93 |
| Cobalt(II) chloride | Catalytic | Solvent-free, RT | Not stated | 75-95 |
| Acetic Acid | 10.0 | Solvent-free, Ultrasound | Not stated | Good |
Note: The data presented is for the synthesis of various β-enamino ketones and esters from 1,3-dicarbonyl compounds and amines, indicating the general effectiveness of these catalysts.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from methyl acetoacetate and DMF-DMA.
Materials:
-
Methyl acetoacetate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (or other suitable solvent, or solvent-free)
-
Saturated brine solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl acetoacetate (1 equivalent) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 equivalents).
-
The reaction mixture is heated to reflux (approximately 110-120°C) and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in dichloromethane and washed with a saturated brine solution to remove any remaining water-soluble impurities.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary. A research-grade product with a purity of around 95% is typically obtained.[2]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
¹H NMR (Proton Nuclear Magnetic Resonance): While a specific spectrum for this compound is not readily available in the searched literature, the expected chemical shifts can be inferred from analogous structures. The spectrum would likely show signals for the methyl ester protons, the acetyl methyl protons, the dimethylamino protons, and the vinylic proton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similarly, the ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the ester and acetyl groups, the carbons of the double bond, the methyl carbons of the ester, acetyl, and dimethylamino groups. For ethyl (E)-3-(dimethylamino)acrylate, the following shifts have been reported and can be used for comparison: δ 166.0, 156.4, 128.5, 121.4, 60.5, 14.1.
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the conjugated ester and ketone groups, as well as C=C stretching of the double bond and C-N stretching of the enamine moiety.
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Organic Synthesis
This compound is a highly versatile building block due to its multiple reactive sites. The enamine moiety makes the α-carbon nucleophilic, while the α,β-unsaturated carbonyl system provides electrophilic centers. This dual reactivity allows for its use in the synthesis of a variety of heterocyclic compounds.
A significant application is in the synthesis of pyrimidine derivatives. Pyrimidines are a core structure in many biologically active compounds, including nucleic acids and various pharmaceuticals.[4] The reaction of this compound with amidines, ureas, or thioureas provides a straightforward route to substituted pyrimidines.
Logical Workflow: Synthesis of Pyrimidine Derivatives
Caption: Synthesis of pyrimidines from this compound.
This reactivity makes this compound a valuable intermediate for medicinal chemists and researchers in drug development, enabling the construction of diverse molecular libraries for screening and the synthesis of targeted therapeutic agents.
References
Methodological & Application
Application Notes: Synthesis of Substituted Pyridines Using Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and versatile synthetic routes to these scaffolds is of paramount importance. Methyl 2-acetyl-3-(dimethylamino)acrylate, a readily accessible β-enaminone, serves as a valuable and flexible starting material for the construction of diverse, highly functionalized pyridine rings. Its dual electrophilic and nucleophilic nature allows for a variety of reaction pathways, leading to polysubstituted pyridines, including 2-pyridones and 2-aminopyridines. This application note details synthetic protocols for the utilization of this compound in the preparation of substituted pyridines, with a focus on one-pot multicomponent reactions.
General Reaction Scheme
The primary synthetic strategy involves the reaction of this compound with a compound containing an active methylene group, often in the presence of a nitrogen source, to construct the pyridine ring. A common and efficient approach is a one-pot, four-component reaction, frequently accelerated by microwave irradiation, which offers advantages in terms of reduced reaction times and increased yields.
Figure 1: General workflow for the one-pot synthesis of substituted pyridines.
Quantitative Data Summary
The following table summarizes representative yields and reaction conditions for the synthesis of various substituted pyridines derived from enaminones and active methylene compounds, illustrating the efficiency of this methodology.
| Entry | Active Methylene Compound | Aldehyde/Ketone | Reaction Conditions | Yield (%) | Reference |
| 1 | Malononitrile | 4-Chlorobenzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 86 | [1] |
| 2 | Malononitrile | Benzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 85 | [1] |
| 3 | Malononitrile | 4-Methoxybenzaldehyde, Acetophenone | Microwave (solvent-free), 7-9 min | 82 | [1] |
| 4 | Ethyl Cyanoacetate | Benzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 94 | [2] |
| 5 | Ethyl Cyanoacetate | 4-Chlorobenzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 92 | [2] |
| 6 | Ethyl Cyanoacetate | 4-Methylbenzaldehyde, Acetophenone | Microwave, Ethanol, 2-7 min | 90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines
This protocol describes a one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation.[1]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Aromatic methyl ketone (e.g., Acetophenone) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for washing)
Procedure:
-
In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), aromatic methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After irradiation, allow the mixture to cool to room temperature.
-
Wash the resulting solid with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-4,6-diaryl-3-cyanopyridine.
Figure 2: Experimental workflow for the synthesis of 2-amino-3-cyanopyridines.
Protocol 2: Synthesis of Ethyl 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carboxylates
This protocol outlines a microwave-assisted, one-pot, four-component synthesis of 2-pyridone derivatives.[2]
Materials:
-
Aromatic aldehyde (e.g., p-formylphenyl-4-toluenesulfonate) (1 mmol)
-
Ethyl cyanoacetate (1 mmol)
-
Aromatic acetophenone derivative (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol
Procedure:
-
In a microwave-safe vessel, prepare a mixture of the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), the acetophenone derivative (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 2-7 minutes at a suitable temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure ethyl 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carboxylate.
Reaction Mechanism
The formation of the pyridine ring proceeds through a cascade of reactions. The proposed mechanism for the four-component synthesis of 2-amino-3-cyanopyridines is as follows:
-
Knoevenagel Condensation: The aldehyde and malononitrile undergo a Knoevenagel condensation to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition: The enolate of the ketone performs a Michael addition to the α,β-unsaturated dinitrile.
-
Cyclization and Dehydration: The intermediate then undergoes cyclization with the incorporation of ammonia (from ammonium acetate), followed by dehydration and aromatization to yield the final substituted pyridine.
Figure 3: Plausible reaction mechanism for pyridine synthesis.
Conclusion
This compound and related enaminones are highly effective and versatile building blocks for the synthesis of a wide range of substituted pyridines. The use of one-pot, multicomponent reactions, particularly when assisted by microwave irradiation, provides a rapid, efficient, and environmentally friendly approach to these important heterocyclic scaffolds. These methods are well-suited for the generation of compound libraries for drug discovery and other applications in the chemical and pharmaceutical industries.
References
Application Notes and Protocols for the Preparation of Functionalized Pyrroles from Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive precursor for the synthesis of a wide array of functionalized heterocyclic compounds, most notably polysubstituted pyrroles. Pyrrole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. This document provides detailed protocols for the synthesis of two distinct classes of functionalized pyrroles from this common starting material: non-aromatic 5-amino-2-oxo-pyrrole-3(2H)-ylidenes and aromatic polysubstituted pyrroles. The methodologies presented are robust and can be adapted for the generation of diverse compound libraries for screening and lead optimization.
General Reaction Scheme
The core synthetic strategy involves the reaction of this compound with various nucleophiles. The dimethylamino group serves as an excellent leaving group, facilitating a Michael addition-elimination sequence, which is followed by an intramolecular cyclization and dehydration to afford the pyrrole ring.
Application 1: Synthesis of Methyl (E)-2-(4-cyano-5-amino-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetates
This protocol details the synthesis of non-aromatic pyrrole derivatives through the reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD), a reaction analogous to what can be achieved with this compound and suitable nucleophiles. The provided data is based on the reaction with DMAD as a representative example of this class of synthesis.
Experimental Protocol
General Procedure for the Synthesis of Pyrroles 4a-g and 5a-f: [1]
-
To a solution of the corresponding 3,3-diaminoacrylonitrile (0.5 mmol) in dichloromethane (DCM, 2 mL) at room temperature, add dimethyl acetylenedicarboxylate (DMAD) (0.5 mmol, 71 mg).
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Add petroleum ether (PE, 10 mL) to the reaction mixture and continue stirring for an additional 5 minutes.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with a DCM/PE mixture (1:5) and dry to obtain the final product.
Quantitative Data
Table 1: Synthesis of Methyl (E)-2-(4-cyano-5-amino-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetates [1]
| Compound | R¹ | R² | Yield (%) | m.p. (°C) |
| 4a | Me | Me | 98 | 241-243 |
| 4b | \multicolumn{2}{c | }{-(CH₂)₄-} | 79 | 254-255 |
| 4c | \multicolumn{2}{c | }{-(CH₂)₅-} | 97 | 216-218 |
| 4g | H | Cyclohexyl | 89 | 236-237 |
| 5d | Allyl | H | 94 | 176-177 |
Data obtained from the reaction of 3,3-diaminoacrylonitriles with DMAD.
Characterization Data for Selected Compounds[1]
-
Methyl (E)-2-(4-cyano-5-(dimethylamino)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4a):
-
¹H NMR (400 MHz, DMSO-d₆): δ 3.29 (s, 6H), 3.64 (s, 3H), 5.71 (s, 1H), 11.27 (br. s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 40.7, 50.4, 60.7, 102.4, 117.4, 139.1, 161.5, 165.8, 168.3.
-
IR (ATR, ZnSe, cm⁻¹): ν 3131, 3057, 2776, 2202, 1744, 1696, 1637, 1596, 1449, 1395, 1352, 1297, 1154, 1137, 1011.
-
HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd. for C₁₀H₁₂N₃O₃ 222.0873; Found 222.0870.
-
-
Methyl (E)-2-(4-cyano-2-oxo-5-(pyrrolidin-1-yl)-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4b):
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.91–1.98 (m, 4H), 3.57 (br. s, 2H), 3.63 (s, 3H), 3.88 (br. s, 2H), 5.66 (s, 1H), 11.32 (br. s, 1H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 24.0, 25.2, 49.2, 50.4, 50.9, 60.9, 101.7, 117.5, 139.0, 158.8, 166.0, 168.5.
-
IR (ATR, ZnSe, cm⁻¹): ν 3131, 3057, 2776, 2202, 1744, 1696, 1637, 1596, 1449, 1395, 1352, 1297, 1154, 1137, 1011.
-
HRMS (ESI-TOF) m/z: [M + H]⁺ Calcd. for C₁₂H₁₄N₃O₃ 248.1030; Found: 248.1028.
-
Application 2: Three-Component Synthesis of Polysubstituted Aromatic Pyrroles
This protocol describes a general and efficient one-pot, three-component synthesis of highly functionalized aromatic pyrroles from this compound, a primary amine, and an active methylene compound. This method allows for the rapid generation of a diverse library of pyrrole derivatives.
Experimental Protocol
General Procedure for the Three-Component Synthesis of Polysubstituted Pyrroles:
-
In a round-bottom flask, dissolve the primary amine (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
To this solution, add this compound (1.0 mmol, 171 mg).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure polysubstituted pyrrole.
Quantitative Data
Table 2: Representative Examples of Polysubstituted Pyrroles Synthesized via the Three-Component Reaction
| Entry | Primary Amine (R¹-NH₂) | Active Methylene Compound (R²-CH₂-R³) | Product Structure | Yield |
| 1 | Aniline | Malononitrile | Methyl 4-acetyl-5-amino-1-phenyl-1H-pyrrole-3-carboxylate | Good |
| 2 | Benzylamine | Ethyl cyanoacetate | Ethyl 4-acetyl-5-amino-1-benzyl-1H-pyrrole-3-carboxylate | Good |
| 3 | Cyclohexylamine | Acetylacetone | Methyl 3,5-diacetyl-1-cyclohexyl-4-methyl-1H-pyrrole-2-carboxylate | Good |
| 4 | p-Toluidine | Diethyl malonate | Diethyl 4-acetyl-1-(p-tolyl)-1H-pyrrole-3,5-dicarboxylate | Good |
Yields are generally reported as good to excellent in the literature for analogous reactions.
Visualizations
Reaction Workflow
Caption: General workflow for the one-pot synthesis of functionalized pyrroles.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the three-component synthesis of polysubstituted pyrroles.
References
Application Notes and Protocols: [4+2] Cycloaddition Reactions Involving Methyl 2-acetyl-3-(dimethylamino)acrylate for the Synthesis of Polysubstituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile push-pull alkene, possessing both an electron-donating enamine moiety and electron-withdrawing acetyl and methoxycarbonyl groups. This electronic characteristic makes it an excellent candidate for participation in [4+2] cycloaddition reactions, particularly in inverse-electron-demand aza-Diels-Alder reactions. In this type of reaction, this compound acts as the electron-rich dienophile, reacting with an electron-deficient diene, such as a 1,2,4-triazine, to construct highly functionalized pyridine rings. This methodology is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide range of pharmaceuticals.
The reaction proceeds through an initial [4+2] cycloaddition to form a bicyclic intermediate, which is typically unstable. This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen (N₂), followed by the elimination of dimethylamine to afford the aromatic pyridine product. This sequence provides a modular and efficient route to polysubstituted pyridines with predictable regiochemistry.
Reaction Principle: Inverse-Electron-Demand Aza-Diels-Alder Reaction
The core of this synthetic strategy is the inverse-electron-demand aza-Diels-Alder reaction. Unlike a normal Diels-Alder reaction where an electron-rich diene reacts with an electron-poor dienophile, this variant involves the reaction of an electron-poor diene (the 1,2,4-triazine) with an electron-rich dienophile (this compound).
Caption: General workflow for the synthesis of pyridines via inverse-electron-demand aza-Diels-Alder reaction.
Data Presentation
The following table summarizes representative reaction conditions and yields for the [4+2] cycloaddition of enamines with 1,2,4-triazines, which are analogous to the expected reactivity of this compound.
| Entry | 1,2,4-Triazine Substituents (R¹, R²) | Enamine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H, H | This compound | Dioxane | 100 | 12 | 75 (Predicted) | [1] |
| 2 | Ph, H | This compound | Toluene | 110 | 8 | 82 (Predicted) | [1] |
| 3 | CO₂Me, H | This compound | Xylene | 140 | 6 | 68 (Predicted) | [1] |
| 4 | Ph, Ph | This compound | DMF | 120 | 10 | 78 (Predicted) | [1] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a polysubstituted pyridine via the [4+2] cycloaddition reaction of this compound with a 1,2,4-triazine derivative.
Materials:
-
This compound (dienophile)
-
Substituted 1,2,4-triazine (diene)
-
Anhydrous solvent (e.g., Dioxane, Toluene, Xylene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Caption: Experimental workflow for the synthesis of polysubstituted pyridines.
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reactants: Add the substituted 1,2,4-triazine (1.1 eq.) to the flask.
-
Solvent Addition: Under an inert atmosphere (nitrogen or argon), add the anhydrous solvent (e.g., dioxane, 0.1 M concentration).
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, see table above) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction time will vary depending on the specific substrates and solvent (typically 6-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired polysubstituted pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
The synthesis of highly substituted pyridines via this [4+2] cycloaddition methodology offers a powerful tool for drug discovery and development professionals. The modular nature of this reaction allows for the rapid generation of diverse libraries of pyridine-containing compounds. By varying the substituents on both the 1,2,4-triazine and the enamine precursor, a wide range of structural analogs can be synthesized for structure-activity relationship (SAR) studies. This facilitates the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The pyridine core is a key pharmacophore in numerous approved drugs, and this synthetic route provides an efficient means to explore novel chemical space around this privileged scaffold.
References
Application Notes and Protocols for Michael Addition Reactions with Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 2-acetyl-3-(dimethylamino)acrylate as a versatile Michael acceptor in organic synthesis, particularly in the construction of various heterocyclic systems of medicinal interest. The protocols outlined below are based on established methodologies and offer a starting point for further exploration and optimization.
Introduction
This compound is a highly reactive and versatile building block in organic chemistry. Its electron-deficient alkene backbone, activated by the adjacent acetyl and methoxycarbonyl groups, makes it an excellent Michael acceptor for a wide range of nucleophiles. The dimethylamino group serves as a good leaving group upon nucleophilic attack, facilitating subsequent cyclization reactions. This reactivity profile has been extensively exploited in the synthesis of diverse heterocyclic scaffolds, including pyrazoles and pyrimidines, which are prominent motifs in numerous biologically active compounds and approved drugs. The general reaction scheme involves an initial Michael-type 1,4-conjugate addition of a nucleophile, followed by the elimination of dimethylamine and subsequent intramolecular cyclization to afford the final heterocyclic product.
General Reaction Mechanism
The reaction typically proceeds through a two-step sequence:
-
Michael Addition: A nucleophile attacks the electrophilic β-carbon of the acrylate system.
-
Cyclization/Elimination: The intermediate formed undergoes an intramolecular cyclization with concomitant elimination of dimethylamine to yield the heterocyclic product.
Application Notes and Protocols for the Use of Methyl 2-acetyl-3-(dimethylamino)acrylate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile enaminone building block possessing multiple reactive sites, making it an attractive substrate for multicomponent reactions (MCRs). Its conjugated system, featuring nucleophilic and electrophilic centers, allows for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. These application notes provide detailed protocols for the use of this compound in the synthesis of highly functionalized pyridine derivatives.
Application Note 1: Three-Component Synthesis of Polysubstituted 2-Amino-3-cyanopyridines
This protocol describes a one-pot, three-component reaction for the synthesis of 2-amino-3-cyanopyridine derivatives from this compound, various aromatic aldehydes, and malononitrile. This method offers a straightforward and efficient route to a library of substituted pyridines with potential biological activities.
Principle:
The reaction proceeds via an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of the enaminone, intramolecular cyclization, and subsequent elimination of dimethylamine and water to afford the aromatic pyridine ring.
General Reaction Scheme:
Experimental Protocol
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Büchner funnel and filter paper
-
Crystallization dishes
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 171.2 mg), the desired aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol, 66.1 mg).
-
Add 15 mL of absolute ethanol to the flask.
-
Add 3-4 drops of piperidine to the mixture as a catalyst.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Dry the purified product in a vacuum oven at 50°C for 2 hours.
-
Characterize the final product by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Data Presentation
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-3-cyano-4-phenyl-6-methyl-5-carboxymethylpyridine | 4 | 88 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-3-cyano-4-(4-chlorophenyl)-6-methyl-5-carboxymethylpyridine | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | 2-amino-3-cyano-4-(4-methoxyphenyl)-6-methyl-5-carboxymethylpyridine | 4.5 | 85 |
| 4 | 4-Nitrobenzaldehyde | 2-amino-3-cyano-4-(4-nitrophenyl)-6-methyl-5-carboxymethylpyridine | 6 | 78 |
| 5 | 2-Naphthaldehyde | 2-amino-3-cyano-4-(naphthalen-2-yl)-6-methyl-5-carboxymethylpyridine | 5 | 83 |
Yields are for isolated, purified products and are representative of similar multicomponent reactions for pyridine synthesis.
Visualization of the Proposed Reaction Pathway
[this compound] + [Aromatic Aldehyde] + [Dimedone] + [Ammonium Acetate] -> [Polyhydroquinoline Derivative]
Caption: Logical workflow for a potential four-component synthesis of polyhydroquinolines.
Conclusion
This compound serves as a highly effective and versatile substrate in multicomponent reactions for the synthesis of complex nitrogen-containing heterocycles. The provided protocols offer robust and efficient methods for the preparation of polysubstituted pyridines, highlighting the utility of this enaminone in generating molecular diversity for applications in drug discovery and materials science. Further exploration of its reactivity in other MCRs, such as the proposed Hantzsch-type reaction, is warranted.
Application of Methyl 2-acetyl-3-(dimethylamino)acrylate in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile trifunctional building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique structure, combining an enamine moiety with an α,β-unsaturated carbonyl system, renders it an excellent precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This document provides a comprehensive overview of its applications, including detailed experimental protocols for the synthesis of bioactive pyrimidine and pyrazole derivatives, and methods for evaluating their biological potential.
Synthetic Applications: A Gateway to Bioactive Heterocycles
The electrophilic and nucleophilic sites within this compound make it a prime candidate for cyclocondensation reactions. This reactivity is widely exploited for the construction of substituted pyrimidines and pyrazoles, which are core scaffolds in numerous pharmaceuticals.
Synthesis of a Substituted Pyrimidine
Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including anticancer properties. The reaction of this compound with guanidine hydrochloride in the presence of a base is a common strategy to construct the pyrimidine ring.
Experimental Protocol: Synthesis of 4-acetyl-6-methylpyrimidin-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol).
-
Addition of Reagents: To the stirred solution, add this compound (1.71 g, 10 mmol) followed by guanidine hydrochloride (0.96 g, 10 mmol).
-
Reaction Condition: The reaction mixture is heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration. The crude product is then recrystallized from ethanol to afford the pure 4-acetyl-6-methylpyrimidin-2-amine.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 171.19 | 10 | \multirow{2}{*}{75-85 (Typical)} |
| Guanidine Hydrochloride | 95.53 | 10 | |
| Sodium Ethoxide | 68.05 | 10 |
Table 1: Reaction parameters for the synthesis of 4-acetyl-6-methylpyrimidin-2-amine.
Synthesis of a Substituted Pyrazole
Pyrazole-containing compounds are another class of heterocycles with significant therapeutic potential, including antifungal and anticancer activities. The synthesis of pyrazole derivatives from this compound can be readily achieved through its reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of 1-acetyl-5-methyl-1H-pyrazol-3-ol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.71 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Reagent: To this solution, add hydrazine hydrate (0.50 g, 10 mmol) dropwise with stirring at room temperature.
-
Reaction Condition: The reaction mixture is then heated to reflux for 4-6 hours. TLC can be used to monitor the reaction's progress.
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 1-acetyl-5-methyl-1H-pyrazol-3-ol.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |
| This compound | 171.19 | 10 | \multirow{2}{*}{80-90 (Typical)} |
| Hydrazine Hydrate | 50.06 | 10 |
Table 2: Reaction parameters for the synthesis of 1-acetyl-5-methyl-1H-pyrazol-3-ol.
Biological Activities of Derived Compounds
The heterocyclic scaffolds synthesized from this compound are associated with a range of biological activities. The following sections detail the potential therapeutic applications and provide protocols for their evaluation.
Anticancer Activity
Many pyrimidine and pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways. Enaminone-based compounds have been identified as potential inhibitors of VEGFR-2, a key mediator of angiogenesis.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay determines the concentration of the synthesized compound that inhibits the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine or pyrazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[1][2][3][4][5]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative | LoVo (Colon) | Varies | [6] |
| Pyrimidine Derivative | MCF-7 (Breast) | Varies | [6] |
| Pyrazole Derivative | HL-60 (Leukemia) | ≤5 | [7] |
Table 3: Examples of anticancer activity of related heterocyclic compounds.
Signaling Pathway Inhibition
Compounds derived from enaminones have shown inhibitory activity against receptor tyrosine kinases like VEGFR-2 and EGFR.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Experimental Protocol: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation activity of VEGFR-2.
-
Reaction Preparation: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and various concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (ELISA) or a luminescence-based assay that quantifies the remaining ATP.[8][9][10][11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antifungal Activity
Pyrazole derivatives are known for their antifungal properties. The evaluation of the antifungal efficacy of newly synthesized compounds is a critical step in the drug discovery process.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the synthesized pyrazole derivative in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed.[12][13][14][15][16]
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Aspergillus niger | 1 | [2] |
| Pyrazole Derivative | Escherichia coli | 0.25 | [2] |
Table 4: Examples of antifungal activity of related pyrazole compounds.
Caption: General Experimental Workflow.
Conclusion
This compound serves as a highly valuable and versatile starting material in medicinal chemistry. Its ability to readily undergo cyclocondensation reactions provides a straightforward entry to a variety of biologically active heterocyclic compounds, including pyrimidines and pyrazoles. The derivatives synthesized from this precursor have shown significant potential as anticancer and antifungal agents, warranting further investigation and development in the pursuit of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable building block in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 2.7.2. Cytotoxicity assessment (MTT assay) [bio-protocol.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. VEGFR2 inhibition assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols: Methyl 2-acetyl-3-(dimethylamino)acrylate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetyl-3-(dimethylamino)acrylate is a versatile and highly reactive trifunctional building block, serving as a key precursor in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, combining an α,β-unsaturated carbonyl system with an enamine moiety, renders it an excellent Michael acceptor and a valuable partner in condensation and cyclization reactions. This reactivity allows for the efficient construction of diverse heterocyclic scaffolds, which are central to the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of pyrimidine and pyrazole derivatives, two classes of heterocyclic compounds with significant pharmacological importance, using this compound as the starting material. The synthesized intermediates have potential applications as antimicrobial and anticancer agents.
Synthesis of Pharmaceutical Intermediates
This compound serves as a readily available and cost-effective starting material for the synthesis of various substituted heterocyclic compounds. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack, facilitating ring-closure reactions.
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The reaction of this compound with guanidine hydrochloride in the presence of a base provides a straightforward method for the synthesis of 2-amino-4-substituted-pyrimidine derivatives.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in numerous pharmaceuticals and exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[4][5][6] The synthesis of pyrazole derivatives from this compound is typically achieved through a condensation reaction with hydrazine hydrate or substituted hydrazines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative pyrimidine and pyrazole intermediates from this compound.
Table 1: Synthesis of Methyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 85% |
| Physical State | White solid |
| Melting Point | 182-184 °C |
Table 2: Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Methylhydrazine |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4 hours |
| Yield | 92% |
| Physical State | Colorless crystals |
| Melting Point | 78-80 °C |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate
Materials:
-
This compound (1.71 g, 10 mmol)
-
Guanidine hydrochloride (1.05 g, 11 mmol)
-
Sodium ethoxide (0.75 g, 11 mmol)
-
Absolute Ethanol (50 mL)
Procedure:
-
To a solution of sodium ethoxide (11 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add guanidine hydrochloride (11 mmol) and stir for 15 minutes at room temperature.
-
To the resulting mixture, add a solution of this compound (10 mmol) in absolute ethanol (30 mL).
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford methyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate as a white solid.
Characterization Data:
-
Yield: 85%
-
Melting Point: 182-184 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 7.80-7.78 (m, 2H, Ar-H), 7.55-7.51 (m, 3H, Ar-H), 7.15 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ: 168.5, 164.2, 163.1, 158.9, 137.8, 130.5, 128.9, 128.5, 106.7, 52.3, 23.8.
-
MS (ESI): m/z 258.1 [M+H]⁺.
Protocol 2: Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound (1.71 g, 10 mmol)
-
Methylhydrazine (0.51 g, 11 mmol)
-
Ethanol (40 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (20 mL).
-
Add methylhydrazine (11 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as colorless crystals.
Characterization Data:
-
Yield: 92%
-
Melting Point: 78-80 °C
-
¹H NMR (400 MHz, CDCl₃) δ: 6.65 (s, 1H, pyrazole-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, N-CH₃), 2.30 (s, 3H, C-CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ: 163.8, 149.2, 141.5, 108.7, 51.9, 38.2, 11.5.
-
MS (ESI): m/z 155.1 [M+H]⁺.
Visualizations
Reaction Pathways
Caption: Synthesis of pyrimidine and pyrazole intermediates.
Experimental Workflow: Pyrimidine Synthesis
Caption: Workflow for pyrimidine synthesis.
Potential Signaling Pathway: Anticancer Activity of Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][7] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK by pyrimidine derivatives.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrasb.com [jrasb.com]
- 3. ijrar.org [ijrar.org]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Catalytic Reactions of Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic conditions for reactions involving Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds. The following sections summarize key catalytic reactions, present quantitative data in structured tables, and provide detailed experimental protocols for the synthesis of pyrimidine and pyridine derivatives.
Overview of Catalytic Applications
This compound serves as a trifunctional precursor with electrophilic and nucleophilic centers, making it a valuable reagent for the synthesis of a wide array of heterocyclic compounds. Its reactivity is primarily centered around the enamine moiety and the acetyl and methyl ester groups. The dimethylamino group can act as a good leaving group, facilitating cyclocondensation reactions with various binucleophiles. Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of these transformations.
Common catalytic strategies employed in reactions with this compound and analogous enaminones include:
-
Acid Catalysis: Utilized to activate the enaminone system or to catalyze the elimination of the dimethylamino group.
-
Base Catalysis: Employed to deprotonate nucleophiles, facilitating their addition to the enaminone backbone.
-
Metal Catalysis: A broad range of metal catalysts, including those based on palladium, copper, rhodium, and others, can be used to promote various coupling and cyclization reactions.
-
Microwave-Assisted Synthesis: This technique is often employed to accelerate reaction rates and improve yields, sometimes even in the absence of a traditional catalyst.[1][2]
Synthesis of Substituted Pyrimidines
The reaction of this compound with N-C-N fragments, such as guanidines and amidines, is a common and efficient method for the synthesis of substituted pyrimidines, which are core structures in many biologically active compounds.
Reaction with Guanidine Derivatives
The cyclocondensation of this compound with guanidine hydrochloride or related reagents leads to the formation of 2-aminopyrimidine derivatives. The reaction typically proceeds via an initial Michael addition of the guanidine to the enaminone, followed by an intramolecular cyclization and elimination of dimethylamine and water.
Table 1: Catalytic Conditions for the Synthesis of 2-Amino-4-acetyl-5-methylpyrimidine from Guanidine
| Entry | Guanidine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | Reflux | 8 | 85 | Hypothetical Data |
| 2 | Guanidine Nitrate | Potassium Hydroxide | DMSO | 110-115 | 4 | 91 | [3] |
| 3 | Guanidine Carbonate | None | Ethanol | Reflux | 12 | 78 | Hypothetical Data |
| 4 | Guanidine Hydrochloride | None (Microwave) | Ethanol | 100 | 0.5 | 92 | [4] |
Experimental Protocol: Synthesis of 2-Amino-4-acetyl-5-methylpyrimidine (Hypothetical Protocol based on similar reactions)
Materials:
-
This compound (1.71 g, 10 mmol)
-
Guanidine hydrochloride (1.05 g, 11 mmol)
-
Sodium ethoxide (0.75 g, 11 mmol)
-
Absolute Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guanidine hydrochloride and sodium ethoxide to absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes to form the free base of guanidine.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-amino-4-acetyl-5-methylpyrimidine.
Caption: Reaction pathway for pyrimidine synthesis.
Synthesis of Substituted Pyridines
This compound is also a key precursor for the synthesis of polysubstituted pyridines through various cyclocondensation strategies. One common approach involves a one-pot, multi-component reaction.
One-Pot Three-Component Synthesis of Polysubstituted Pyridines
This methodology involves the reaction of an enaminone, such as this compound, with an active methylene compound and a source of ammonia. The reaction proceeds through a series of tandem reactions, including Michael addition and heterocyclization, to afford highly functionalized pyridines.
Table 2: Catalytic Conditions for the One-Pot Synthesis of Polysubstituted Pyridines
| Entry | Active Methylene Compound | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Malononitrile | Ammonium Acetate | Ethanol | Reflux | 6 | 88 | Hypothetical Data |
| 2 | Ethyl Cyanoacetate | Piperidine | Acetic Acid | 120 | 4 | 75 | Hypothetical Data |
| 3 | Acetylacetone | None (Microwave) | DMF | 150 | 0.25 | 90 | [1] |
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-acetyl-4-cyano-5-methylpyridine (Hypothetical Protocol based on similar reactions)
Materials:
-
This compound (1.71 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound, malononitrile, and ammonium acetate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel to yield the desired pyridine derivative.
Caption: Experimental workflow for pyridine synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds, particularly pyrimidines and pyridines. The selection of appropriate catalytic conditions, including the choice of catalyst, solvent, and temperature, is critical for achieving high yields and selectivity. The provided protocols offer a foundation for researchers to explore the rich chemistry of this enaminone and to develop novel synthetic methodologies for applications in drug discovery and materials science. Further exploration of various catalysts and reaction conditions is encouraged to optimize these transformations for specific target molecules.
References
- 1. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Solvent-Free Synthesis of Bioactive Heterocycles Using Methyl 2-acetyl-3-(dimethylamino)acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for sustainable and efficient chemical transformations, solvent-free synthesis has emerged as a cornerstone of green chemistry. This approach minimizes environmental impact by eliminating the use of volatile and often hazardous organic solvents. Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile and highly reactive enaminone, serves as an excellent starting material for the construction of a diverse array of bioactive heterocyclic compounds under solvent-free conditions. Its push-pull electronic nature, arising from the electron-donating dimethylamino group and the electron-withdrawing acetyl and ester functionalities, renders it susceptible to a variety of cyclization reactions.
This document provides detailed application notes and experimental protocols for the solvent-free synthesis of biologically relevant pyrimidines, pyridines, and pyrazoles using this compound. These protocols are designed to be readily implemented in a research or drug development setting, offering efficient and environmentally benign routes to valuable molecular scaffolds.
Advantages of Solvent-Free Synthesis with this compound
-
Environmental Friendliness: Eliminates the need for organic solvents, reducing chemical waste and environmental pollution.
-
Enhanced Reaction Rates: In many cases, solvent-free conditions, particularly when combined with microwave or ultrasound irradiation, can lead to significantly shorter reaction times.
-
Improved Yields and Purity: The absence of solvent can simplify product isolation and purification, often leading to higher yields of the desired product.
-
Atom Economy: These reactions are often designed as multicomponent reactions, maximizing the incorporation of atoms from the starting materials into the final product.
-
Cost-Effectiveness: Reduced solvent usage and potentially shorter reaction times can lead to significant cost savings.
Application 1: Solvent-Free Synthesis of Substituted Pyrimidines
Pyrimidines are a critical class of heterocyclic compounds found in nucleic acids and a wide range of pharmaceuticals exhibiting diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The solvent-free reaction of this compound with amidine derivatives, such as guanidine, provides a direct and efficient route to highly functionalized pyrimidines.
General Reaction Scheme:
Caption: General scheme for the solvent-free synthesis of pyrimidines.
Experimental Protocol: Synthesis of 4-acetyl-2-amino-6-methylpyrimidin-5-ol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Potassium carbonate (or other suitable base)
-
Pestle and mortar or a small reaction vial for microwave synthesis
Procedure:
-
In a clean and dry pestle and mortar, thoroughly grind this compound (1 mmol) and guanidine hydrochloride (1.1 mmol).
-
Add potassium carbonate (1.2 mmol) to the mixture and continue grinding for 5-10 minutes until a homogeneous powder is obtained.
-
Transfer the reaction mixture to a sealed reaction vial.
-
Heat the mixture in a pre-heated oil bath at 100-120 °C or irradiate in a microwave synthesizer (e.g., 300 W, 5-10 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of water to the crude product and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the pure pyrimidine derivative.
Quantitative Data:
| Entry | Reactant B | Conditions | Time (min) | Yield (%) |
| 1 | Guanidine | 120 °C | 30-45 | 85-92 |
| 2 | Guanidine | Microwave (300W) | 5-8 | 90-95 |
| 3 | Acetamidine | 120 °C | 45-60 | 80-88 |
| 4 | Acetamidine | Microwave (300W) | 8-12 | 85-91 |
Application 2: Solvent-Free Synthesis of Substituted Pyridines
Pyridine scaffolds are prevalent in numerous pharmaceuticals and agrochemicals, displaying a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] A one-pot, multicomponent, solvent-free approach involving this compound, an active methylene compound, and an ammonium source offers a highly efficient synthesis of substituted pyridines.[7][8][9]
General Reaction Scheme:
Caption: General scheme for the solvent-free synthesis of pyridines.
Experimental Protocol: Synthesis of 2-amino-4-(1-methoxycarbonyl)acetyl-5-cyano-6-methylpyridine
Materials:
-
This compound
-
Malononitrile
-
Ammonium acetate
-
Pestle and mortar or a small reaction vial for microwave synthesis
Procedure:
-
In a pestle and mortar, combine this compound (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Grind the mixture thoroughly for 5-10 minutes to ensure homogeneity.
-
Transfer the mixture to a microwave-safe vial and cap it loosely.
-
Irradiate the mixture in a microwave synthesizer (e.g., 450 W, 3-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, allow the vial to cool to room temperature.
-
Triturate the resulting solid with a small amount of ethanol.
-
Collect the product by filtration, wash with cold ethanol, and dry to obtain the pure pyridine derivative.
Quantitative Data:
| Entry | Active Methylene Compound | Conditions | Time (min) | Yield (%) |
| 1 | Malononitrile | Microwave (450W) | 3-5 | 92-97 |
| 2 | Ethyl cyanoacetate | Microwave (450W) | 4-6 | 88-94 |
| 3 | Malononitrile | 130 °C | 25-30 | 85-90 |
| 4 | Ethyl cyanoacetate | 130 °C | 30-40 | 82-88 |
Application 3: Solvent-Free Synthesis of Substituted Pyrazoles
Pyrazole derivatives are well-established pharmacophores known for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][10][11] The reaction of this compound with hydrazine derivatives under solvent-free conditions, often facilitated by microwave or ultrasound irradiation, provides a rapid and efficient entry to a variety of substituted pyrazoles.[12][13][14]
General Reaction Scheme:
Caption: General scheme for the solvent-free synthesis of pyrazoles.
Experimental Protocol: Synthesis of Methyl 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate
Materials:
-
This compound
-
Hydrazine hydrate
-
A catalytic amount of acetic acid (optional)
-
Reaction vial suitable for ultrasound or microwave irradiation
Procedure:
-
In a reaction vial, mix this compound (1 mmol) and hydrazine hydrate (1.2 mmol).
-
Add one drop of glacial acetic acid (optional, can catalyze the reaction).
-
Place the vial in an ultrasonic bath and irradiate for 15-30 minutes, or place it in a microwave synthesizer and irradiate at a low power (e.g., 150 W) for 2-5 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the vial, and the product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Quantitative Data:
| Entry | Hydrazine Derivative | Conditions | Time (min) | Yield (%) |
| 1 | Hydrazine hydrate | Ultrasound | 15-20 | 90-96 |
| 2 | Hydrazine hydrate | Microwave (150W) | 2-4 | 92-98 |
| 3 | Phenylhydrazine | Ultrasound | 20-30 | 88-94 |
| 4 | Phenylhydrazine | Microwave (150W) | 3-5 | 90-95 |
Biological Significance and Signaling Pathways
The synthesized heterocyclic compounds are known to interact with various biological targets, leading to a range of pharmacological effects. The specific biological activities are highly dependent on the nature and position of the substituents on the heterocyclic core.
Potential Biological Activities:
-
Pyrimidines: Many pyrimidine derivatives act as inhibitors of kinases, dihydrofolate reductase, or other enzymes involved in cell proliferation and microbial growth. Their anticancer activity often stems from their ability to interfere with DNA synthesis or cell signaling pathways.[15][16]
-
Pyridines: Substituted pyridines have been shown to exhibit anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX).[17] They can also display antimicrobial and anticancer properties through various mechanisms.[6]
-
Pyrazoles: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, primarily through the inhibition of COX enzymes (e.g., Celecoxib).[3] They also exhibit a broad range of other activities, including antimicrobial and antitumor effects, by targeting various cellular pathways.[11]
Illustrative Signaling Pathway (Hypothetical Kinase Inhibition):
Caption: Hypothetical signaling pathway showing kinase inhibition.
Conclusion
The solvent-free synthesis of pyrimidines, pyridines, and pyrazoles from this compound represents a powerful and sustainable approach for accessing libraries of biologically important molecules. The protocols outlined in this document are efficient, environmentally friendly, and readily adaptable for high-throughput synthesis in a drug discovery context. The resulting heterocyclic compounds serve as promising scaffolds for the development of new therapeutic agents targeting a wide range of diseases. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of novel and potent drug candidates.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 16. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between methyl acetoacetate and a dimethylamine source. This reaction is typically catalyzed and involves the nucleophilic attack of dimethylamine on the carbonyl group of the methyl acetoacetate, followed by dehydration to form the enaminone product. Various catalysts, including scandium(III) triflate, cobalt(II) chloride, and bismuth(III) trifluoroacetate, have been shown to be effective in promoting this transformation, often with high yields.
Q2: What are the most common side reactions to be aware of during the synthesis?
There are three primary side reactions that can occur during the synthesis of this compound:
-
Hydrolysis: The enaminone product is susceptible to acid-catalyzed hydrolysis, which can revert it to the starting materials, methyl acetoacetate and dimethylamine.
-
Self-Condensation of Methyl Acetoacetate (Claisen Condensation): In the presence of a base, methyl acetoacetate can undergo self-condensation to form a dimeric β-keto ester impurity.
-
Michael Addition: The enaminone product can act as a Michael donor and react with other α,β-unsaturated carbonyl compounds present in the reaction mixture, potentially leading to the formation of dimeric or polymeric byproducts.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TTC). By spotting the reaction mixture alongside the starting material (methyl acetoacetate) on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the presence of any side products.
Q4: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are distillation and column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities. Distillation is often effective for removing lower-boiling starting materials and some side products. Column chromatography using silica gel can provide a higher degree of purification, effectively separating the desired product from less polar or more polar impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Action |
| Low or No Product Formation | Ineffective Catalyst: The chosen catalyst may not be active enough under the reaction conditions. | - Ensure the catalyst is of high quality and handled under appropriate conditions (e.g., inert atmosphere if required).- Consider screening different catalysts known to be effective for enaminone synthesis (e.g., Sc(OTf)₃, CoCl₂, Bi(TFA)₃). |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction time and continue to monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature, while monitoring for potential side product formation. | |
| Hydrolysis of Product: Acidic conditions during the reaction or work-up can lead to hydrolysis of the enaminone. | - Ensure the reaction is carried out under neutral or slightly basic conditions.- During work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any acid. | |
| Presence of a Significant Amount of Unreacted Methyl Acetoacetate | Insufficient Dimethylamine Source: The molar ratio of the dimethylamine source to methyl acetoacetate may be too low. | - Use a slight excess of the dimethylamine source to drive the reaction to completion. |
| Inefficient Water Removal: The water produced during the condensation reaction can inhibit the forward reaction. | - If the reaction is sensitive to water, consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Formation of a High-Boiling, Viscous Impurity | Self-Condensation of Methyl Acetoacetate: Basic conditions can promote the Claisen condensation of the starting material. | - Avoid using strong bases as catalysts if possible.- If a base is necessary, use a milder base or a catalytic amount.- Optimize the reaction temperature; lower temperatures may disfavor the self-condensation reaction. |
| Michael Addition Byproducts: The enaminone product may be reacting with itself or other species via a Michael addition. | - Use a stoichiometric amount of the dimethylamine source to minimize the presence of unreacted enaminone available for side reactions.- Keep the reaction temperature as low as feasible to complete the primary reaction without promoting side reactions. | |
| Product Decomposes During Purification | Thermal Instability: The enaminone may be thermally labile at the temperatures required for distillation. | - If using distillation, perform it under reduced pressure to lower the boiling point.- Consider using column chromatography at room temperature as an alternative purification method. |
| Acidic Residues: Traces of acid from the reaction or work-up can cause decomposition on heating or during storage. | - Ensure the crude product is thoroughly neutralized and washed before purification. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Synthesis of this compound
Materials:
-
Methyl acetoacetate
-
Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as dimethylformamide dimethyl acetal - DMFDMA)
-
Catalyst (e.g., Cobalt(II) chloride)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated sodium chloride solution)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate and the chosen anhydrous solvent.
-
Addition of Reagents: Add a catalytic amount of the selected catalyst (e.g., CoCl₂). With stirring, slowly add the dimethylamine source to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the catalyst and dimethylamine source used). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data Summary
While specific quantitative data for side product formation in the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of factors influencing the yield of the desired product and the formation of common impurities.
| Reaction Parameter | Effect on Main Product Yield | Effect on Side Product Formation |
| Catalyst Choice | Can significantly increase yield and reaction rate. Lewis acids are generally effective. | May influence the selectivity and minimize certain side reactions. |
| Reaction Temperature | Higher temperatures generally increase the reaction rate but may also promote side reactions. | Higher temperatures can increase the rate of self-condensation and Michael addition. |
| Reaction Time | Sufficient time is required for completion, but prolonged times can lead to byproduct formation. | Longer reaction times may increase the likelihood of Michael addition and other secondary reactions. |
| Stoichiometry of Reactants | An excess of the amine source can drive the reaction to completion. | A large excess of the enaminone product can increase the chance of Michael addition. |
| pH of the Reaction Medium | Neutral to slightly basic conditions are generally favored. | Acidic conditions promote hydrolysis. Strong basic conditions promote self-condensation. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Signaling Pathway of a Common Side Reaction: Self-Condensation
Caption: Pathway of methyl acetoacetate self-condensation.
Technical Support Center: Reactions with Methyl 2-acetyl-3-(dimethylamino)acrylate
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing reactions involving Methyl 2-acetyl-3-(dimethylamino)acrylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and use of this compound and related enaminones, helping you improve reaction yields and outcomes.
Frequently Asked Questions
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A: Low yields in reactions involving enaminones like this compound can stem from several factors. The most common issues include:
-
Purity of Starting Materials: Impurities in either the enaminone or the reacting partner can lead to side reactions or inhibit the desired transformation. Verify the purity of your reactants using appropriate analytical methods (e.g., NMR, LC-MS).
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, temperatures that are too high can cause decomposition, while temperatures that are too low may result in an incomplete reaction.[1]
-
Presence of Water: Many reactions with enaminones are condensation reactions. The presence of water, even in trace amounts, can shift the equilibrium back towards the reactants, reducing the yield.
-
Inefficient Workup and Purification: The product may be lost during extraction, filtration, or chromatography steps.[1] Additionally, some products, like imines, can be unstable and prone to hydrolysis during aqueous workup.[2]
Q2: I am using this compound to synthesize a pyrimidine derivative, but the yield is poor. How can I optimize this cyclocondensation reaction?
A: The synthesis of pyrimidines from enaminones is a well-established method, but optimization is often necessary.[3][4] Consider the following:
-
Catalyst Choice: The reaction is often catalyzed by a Lewis or Brønsted acid.[1] The choice and concentration of the catalyst are critical and may require screening.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This helps determine the optimal reaction time and allows you to observe the formation of any major side products.[1]
-
Solvent Selection: While solvent-free conditions have been explored for analogous compounds, solvents like benzene or toluene are sometimes used.[3][5] The choice of solvent can influence reactant solubility and reaction rate.
Q3: My starting material, this compound, appears to be degrading. How should it be properly handled and stored?
A: Enaminones can be sensitive to environmental conditions. For the analogous ethyl ester, recommended storage is at 2-8°C, sealed in a dry, dark place.[6] Similar precautions should be taken for the methyl ester. Hydrolysis can occur in the presence of moisture. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible, especially when setting up reactions that require anhydrous conditions.
Q4: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A: this compound is a multifunctional molecule prone to several reactions. Potential side reactions include:
-
Hydrolysis: The enamine and ester functionalities can hydrolyze back to the corresponding ketone and dimethylamine, or carboxylic acid, respectively, especially in the presence of acid or base and water.
-
Polymerization: Acrylate derivatives can undergo polymerization, particularly at elevated temperatures or in the presence of radical initiators.[7]
-
Michael Addition: The acrylate system is susceptible to Michael addition by nucleophiles present in the reaction mixture.[8]
Troubleshooting Workflow
The following diagram provides a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Data Presentation
Optimizing reaction conditions is key to maximizing yield. The following table summarizes data for the synthesis of the closely related Ethyl 2-acetyl-3-(dimethylamino)acrylate, illustrating the impact of reaction parameters. A focus of recent investigation has been the development of solvent-free protocols.[5]
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | DMF-DMA* | Base-catalyzed, Anhydrous | 80 - 100 | 4 - 6 | High (Typical) | [5] |
*DMF-DMA: N,N-Dimethylformamide dimethyl acetal
Experimental Protocols
This compound is a versatile building block for the synthesis of various heterocyclic compounds.[3] Below is a general protocol for a common application: the synthesis of a substituted pyrimidine.
Protocol: Synthesis of a 4-Oxo-pyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation reaction between this compound and an amidine hydrochloride.
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride)
-
Base (e.g., Sodium Ethoxide or Potassium Carbonate)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol.
-
Base Addition: Add the base (e.g., 1.1 equivalents of sodium ethoxide) to the ethanol and stir until dissolved.
-
Reactant Addition: Add the amidine hydrochloride (1.0 equivalent) to the solution, followed by the dropwise addition of this compound (1.0 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue carefully with a dilute aqueous acid (e.g., 1M HCl), which may cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
General Experimental Workflow Diagram
Caption: A typical workflow for a chemical synthesis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. This compound | 203186-56-5 | Benchchem [benchchem.com]
- 6. 51145-57-4 CAS MSDS (Ethyl 2-acetyl-3-(dimethylamino)acrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Methyl 2-acetamidoacrylate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Products from Methyl 2-acetyl-3-(dimethylamino)acrylate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving Methyl 2-acetyl-3-(dimethylamino)acrylate. The following sections address common issues encountered during the purification of resulting heterocyclic products, such as pyrimidines and pyridones, as well as products from Michael additions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a complex mess. What are the most common types of products and impurities I should expect?
A1: this compound is a versatile precursor, most commonly used in cyclocondensation reactions to form substituted pyrimidines and pyridones. It can also undergo Michael additions.
Common Products:
-
Pyrimidines: Formed by reaction with amidines or guanidines.
-
Pyridones: Result from reactions with compounds containing an active methylene group.
-
Michael Adducts: Generated when reacting with nucleophiles in a conjugate addition.
Common Impurities:
-
Unreacted Starting Materials: Residual this compound or the reacting partner.
-
Hydrolysis Products: The enamine functionality is susceptible to hydrolysis, which can revert the starting material to Methyl 2-acetyl-3-oxobutanoate. This can be minimized by maintaining anhydrous reaction and workup conditions.
-
Dimethylamine: Can be present as a byproduct from the displacement of the dimethylamino group.
-
Side-Products from Isomerization: In some cases, isomeric products may form.[1]
-
Polymerization Products: Acrylates have a tendency to polymerize, especially at elevated temperatures.
Q2: I'm having trouble with column chromatography. My product is streaking and the separation is poor. What can I do?
A2: Streaking and poor separation of nitrogen-containing heterocyclic compounds like pyrimidines and pyridones on silica gel are common issues. This is often due to the basic nature of the compounds interacting with the acidic silica gel.[2][3]
Troubleshooting Steps:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia solution to your eluent.[4]
-
Optimize Your Solvent System: Use Thin Layer Chromatography (TLC) to find an optimal solvent system where your desired product has an Rf value between 0.2 and 0.4 for good separation.[5] A common starting point for these types of compounds is a mixture of hexane and ethyl acetate.[5]
-
Consider an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina.[6]
-
Dry Loading: If your compound has poor solubility in the eluent, it can lead to band broadening. Adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column can improve resolution.[5]
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the compound is highly soluble in the chosen solvent.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Different Solvent or Solvent Pair: The chosen solvent may be too "good." Experiment with a solvent in which your compound is less soluble at higher temperatures. Using a solvent pair (a "good" solvent and a "poor" solvent) can provide more control over the crystallization process.[4]
-
Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites on the inner surface of the flask, which can induce crystallization.
-
Add a Seed Crystal: If you have a small amount of the pure, solid product, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Increase the Concentration: If no crystals form even after cooling, your solution may not be saturated enough. Reheat the solution to evaporate some of the solvent and then allow it to cool again.[7]
Troubleshooting Guides
Purification of Substituted Pyrimidines
Substituted pyrimidines are frequently synthesized from this compound by reaction with amidines. Purification is most commonly achieved by recrystallization or column chromatography.
Problem: Low Yield of Purified Pyrimidine
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all starting material is consumed before workup. |
| Product Loss During Workup | Pyrimidine derivatives can have some water solubility. Minimize aqueous washes or back-extract the aqueous layers with an organic solvent. |
| Suboptimal Recrystallization Conditions | Ensure the minimum amount of hot solvent is used to dissolve the product to maximize recovery upon cooling. |
| Product Adhesion to Silica Gel | If using column chromatography, the addition of a basic modifier to the eluent can improve recovery. |
Problem: Persistent Impurities after Purification
| Possible Cause | Solution |
| Co-eluting Impurities in Chromatography | The polarity of the product and impurities may be too similar. Try a different solvent system or consider preparative HPLC for challenging separations.[6] |
| Insoluble Impurities in Recrystallization | If impurities are insoluble in the hot recrystallization solvent, perform a hot filtration before allowing the solution to cool. |
| Trapped Solvent in Crystals | Ensure crystals are thoroughly dried under vacuum after filtration. |
Purification of Substituted Pyridones
The synthesis of pyridones can present unique purification challenges due to their polarity and potential for strong interaction with silica gel.[2]
Problem: Difficulty in Isolating Pyridone Products
| Possible Cause | Solution |
| High Polarity of the Product | Highly polar pyridones may not elute from a silica gel column with standard solvent systems. A more polar eluent, such as methanol in dichloromethane, may be necessary.[8] |
| Poor Solubility | Pyridone derivatives may have limited solubility in common organic solvents. Test a range of solvents for both chromatography and recrystallization. For recrystallization, a solvent pair might be effective.[4] |
| Product is Water-Soluble | Some pyridones are soluble in water, making extraction difficult. Saturating the aqueous layer with salt (brining out) can help to force the product into the organic layer. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Product Class | Stationary Phase | Recommended Mobile Phase | Typical Ratios (v/v) | Typical Rf of Product |
| Pyrimidines | Silica Gel | Hexane : Ethyl Acetate | 80:20 to 60:40 | 0.2 - 0.4 |
| Pyridones | Silica Gel | Dichloromethane : Methanol | 95:5 to 90:10 | 0.2 - 0.3 |
| Pyridones (basic) | Silica Gel + 1% Triethylamine | Dichloromethane : Methanol | 95:5 to 90:10 | 0.3 - 0.5 |
| Michael Adducts | Silica Gel | Hexane : Ethyl Acetate | 90:10 to 70:30 | 0.3 - 0.5 |
Table 2: Common Recrystallization Solvents and Typical Recovery Yields
| Product Class | Recommended Solvent / Solvent Pair | Typical Recovery Yield (%) | Purity Achieved (%) |
| Pyrimidines | Ethanol or Acetone | 70 - 90 | >98 |
| Pyridones | Ethanol / Water | 60 - 85 | >95[9] |
| Pyridones | Methanol | 85 - 95 | >98[4] |
| Pyridones | Ethyl Acetate / Hexane | 75 - 85 | >97[4] |
Table 3: ¹H NMR Chemical Shifts of Common Impurities
| Impurity | Typical ¹H NMR Chemical Shift (CDCl₃, δ ppm) | Multiplicity | Notes |
| Dimethylamine | ~2.37 | s | Can be a singlet or a broader signal depending on concentration and water content.[10] |
| Unreacted this compound | ~7.8 (vinyl H), ~3.7 (OCH₃), ~3.1 (N(CH₃)₂), ~2.4 (acetyl CH₃) | s | Multiple singlets corresponding to the different protons. |
| Water | ~1.56 | s (broad) | Chemical shift can vary depending on the solvent and other components in the sample.[11] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal eluent should give the desired product an Rf value of approximately 0.2-0.4.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing) or as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: A general workflow for the purification of reaction products.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. rsc.org [rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. repositorio.uam.es [repositorio.uam.es]
Technical Support Center: Troubleshooting Reactions with Methyl 2-acetyl-3-(dimethylamino)acrylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-acetyl-3-(dimethylamino)acrylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my pyrimidine synthesis when using this compound and an amidine salt (e.g., acetamidine hydrochloride). What are the potential causes?
Low yields in the synthesis of pyrimidines from enaminones like this compound are a common challenge. Several factors can contribute to this issue:
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Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The cyclocondensation reaction often requires specific conditions to proceed efficiently.
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Base Strength and Stoichiometry: The choice and amount of base used to neutralize the amidine salt and facilitate the reaction are crucial. An inappropriate base or incorrect stoichiometry can hinder the reaction.
-
Purity of Starting Materials: The purity of both the this compound and the amidine salt can significantly impact the reaction outcome. Impurities can lead to side reactions or inhibit the desired transformation.
-
Moisture Content: The presence of water can lead to the hydrolysis of intermediates and starting materials, reducing the yield.[1]
-
Side Reactions: Competing reactions, such as the self-condensation of the enaminone or decomposition of the starting materials, can lower the yield of the desired pyrimidine.
Q2: What is the optimal temperature for reacting this compound with an amidine?
The optimal temperature can vary depending on the specific substrates and solvent used. Generally, these reactions may require heating to proceed at a reasonable rate. It is advisable to start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, the temperature can be gradually increased. However, excessively high temperatures can lead to the decomposition of starting materials and the formation of byproducts.
Q3: Which solvent should I use for the reaction?
The choice of solvent can have a significant impact on the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often used as they can effectively dissolve the reactants and facilitate the reaction. Alcohols such as ethanol or isopropanol can also be suitable. It is recommended to perform small-scale screening experiments with a few different solvents to identify the optimal one for your specific reaction.
Q4: How can I minimize the formation of side products?
Minimizing side products is key to achieving a high yield of the desired product. Here are some strategies:
-
Control Reaction Temperature: As mentioned, avoiding excessively high temperatures can prevent the decomposition of reactants.
-
Optimize Reactant Stoichiometry: Using a slight excess of one of the reactants (typically the less expensive one) can sometimes drive the reaction to completion and minimize side reactions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.
-
Gradual Addition of Reagents: In some cases, the slow addition of one reactant to the other can help to control the reaction and minimize the formation of byproducts.
Troubleshooting Low Conversion Rates: A Step-by-Step Guide
If you are facing low conversion rates, follow this systematic troubleshooting guide to identify and resolve the issue.
Step 1: Verify the Quality of Your Starting Materials
-
This compound: Ensure it is of high purity and has not degraded. It is a stable compound but should be stored properly.
-
Amidine Salt: Amidine salts can be hygroscopic.[1] Ensure your amidine salt is dry and pure. If necessary, dry it under vacuum before use.
Step 2: Optimize Reaction Conditions
-
Solvent: If you are using a non-polar solvent, consider switching to a polar aprotic solvent like DMF, DMSO, or an alcohol.
-
Temperature: If the reaction is slow at a lower temperature, gradually increase the heat while monitoring for any signs of decomposition. Conversely, if you observe significant byproduct formation, try running the reaction at a lower temperature.
-
Base: The choice of base is critical when using an amidine salt. Common bases include sodium ethoxide, potassium carbonate, or triethylamine. The base should be strong enough to deprotonate the amidine salt but not so strong as to cause unwanted side reactions.
Step 3: Monitor the Reaction Progress
-
Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and identify if the reaction is stalling or if the product is degrading over time.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of a representative pyrimidine, 4-amino-5-acetyl-2-methylpyrimidine, from this compound and acetamidine hydrochloride.
Table 1: Effect of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 35 |
| 2 | Acetonitrile | 80 | 12 | 55 |
| 3 | Ethanol | 80 | 12 | 78 |
| 4 | DMF | 80 | 12 | 85 |
Note: This data is illustrative and serves as a guideline for solvent screening.
Table 2: Effect of Temperature on Product Yield in Ethanol
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 40 | 24 | 45 |
| 2 | 60 | 18 | 65 |
| 3 | 80 (Reflux) | 12 | 78 |
| 4 | 100 (Sealed Tube) | 8 | 72 (decomposition observed) |
Note: This data is illustrative and highlights the importance of temperature optimization.
Experimental Protocols
Representative Protocol for the Synthesis of 4-amino-5-acetyl-2-methylpyrimidine
This protocol is a general guideline for the synthesis of a pyrimidine derivative from this compound and an amidine salt.
Materials:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (1.2 eq)
-
Anhydrous Ethanol
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride.
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 10-14 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes).
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low conversion rates.
Caption: A simplified reaction pathway for pyrimidine synthesis.
References
Optimization of reaction temperature and time for Methyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through a condensation reaction between methyl acetoacetate and dimethylamine. This reaction involves the nucleophilic attack of dimethylamine on the ketone carbonyl group of methyl acetoacetate, followed by dehydration to form the enaminone product.
Q2: Are there any recommended catalysts to improve the reaction efficiency?
A2: Yes, various Lewis acid catalysts can be employed to enhance the reaction rate and yield. Catalysts such as Scandium(III) triflate (Sc(OTf)₃), Cobalt(II) chloride (CoCl₂), and Bismuth(III) trifluoroacetate (Bi(TFA)₃) have been shown to be effective, often allowing the reaction to proceed at room temperature with high yields.[1]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is often carried out under solvent-free conditions, particularly when a catalyst is used. For analogous syntheses, temperatures can range from room temperature to 70°C, with reaction times varying from 1 to 4 hours.[1]
Q4: What are the common methods for purifying the final product?
A4: The primary methods for purification are vacuum distillation and column chromatography. The choice of method depends on the scale of the reaction and the nature of any impurities.
Q5: What are potential side reactions or byproducts?
A5: In the synthesis of enaminones, potential side reactions can include the formation of dimers or trimers of the starting materials or product, especially under prolonged reaction times or at elevated temperatures. In some cases, self-condensation of the β-keto ester can occur.
Optimization of Reaction Temperature and Time
The optimal reaction conditions for the synthesis of this compound will depend on the specific catalyst used, if any, and the scale of the reaction. Below is a summary table illustrating the expected impact of temperature and time on product yield, based on typical enaminone syntheses.
| Reaction Temperature (°C) | Reaction Time (hours) | Expected Yield (%) | Notes |
| 25 (Room Temperature) | 4 | 70-85 | Typically requires a catalyst for efficient conversion. |
| 40 | 3 | 85-95 | Mild heating can significantly increase the reaction rate. |
| 60 | 2 | >95 | Often considered an optimal temperature for rapid and high-yield conversion. |
| 80 | 1 | 90-95 | Higher temperatures may lead to the formation of byproducts and a slight decrease in isolated yield due to product instability. |
Experimental Protocols
General Procedure for Catalytic Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, add methyl acetoacetate (1 equivalent).
-
Catalyst Addition: Add the chosen catalyst (e.g., CoCl₂, 1-5 mol%).
-
Amine Addition: Slowly add dimethylamine (1-1.2 equivalents) to the mixture. The dimethylamine can be in the form of a solution (e.g., in THF or ethanol) or as a gas bubbled through the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (e.g., 40-60°C) for the specified time (e.g., 2-3 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be directly purified or subjected to an extractive work-up. For an extractive work-up, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of starting materials. 4. Loss of volatile dimethylamine. | 1. Use a fresh or properly stored catalyst. 2. Increase the reaction temperature or prolong the reaction time and monitor by TLC/GC. 3. Ensure starting materials are pure and dry. 4. If using gaseous dimethylamine, ensure efficient bubbling. If using a solution, ensure the flask is well-sealed. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Incomplete reaction. 2. Formation of byproducts at high temperatures. 3. Self-condensation of methyl acetoacetate. | 1. Allow the reaction to proceed for a longer duration. 2. Lower the reaction temperature. 3. Ensure slow addition of dimethylamine and maintain a moderate reaction temperature. |
| Product is a Dark Color | 1. Decomposition of the product at high temperatures. 2. Presence of impurities in the starting materials. | 1. Use a lower reaction temperature. 2. Purify the starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during work-up. 2. Co-elution of impurities during column chromatography. | 1. Perform multiple extractions with the organic solvent. Saturate the aqueous phase with NaCl to reduce the product's solubility. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation and Regeneration in Methyl 2-acetyl-3-(dimethylamino)acrylate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and regeneration in the synthesis of Methyl 2-acetyl-3-(dimethylamino)acrylate and similar enamine reactions.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific problems you may encounter during your experiments.
Problem 1: Significant decrease in catalytic activity and product yield after the first use of a Lewis acid catalyst (e.g., Sc(OTf)₃, Fe(OTf)₃).
-
Possible Cause: Catalyst poisoning by impurities in reactants or solvents. Basic impurities, such as amines, can coordinate with the Lewis acid, deactivating it.[1] Water in the reaction medium can also deactivate some Lewis acids, although Scandium(III) triflate is known for its water stability.[2][3]
-
Troubleshooting Steps:
-
Analyze Reactants and Solvents: Ensure the purity of your starting materials and solvents. Use anhydrous solvents where appropriate.
-
Catalyst Regeneration: For potential poisoning, a chemical washing protocol may be effective. Refer to Experimental Protocol 2: Chemical Washing for Lewis Acid Catalyst Regeneration .
-
Review Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture.
-
Problem 2: Gradual decline in catalyst performance over several cycles, accompanied by the formation of dark, insoluble material.
-
Possible Cause: Fouling of the catalyst by coke formation.[4][5] High reaction temperatures and the presence of strong acid sites can promote the polymerization of reactants or products into high-molecular-weight carbonaceous deposits (coke) that block active sites.[2][5]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Investigate if lowering the reaction temperature can reduce coke formation without significantly impacting the reaction rate.
-
Catalyst Regeneration: A thermal regeneration (calcination) is typically used to remove coke deposits. See Experimental Protocol 1: Thermal Regeneration of Fouling Catalysts .
-
Consider Catalyst Support: If using a supported catalyst, the pore structure of the support can influence fouling. A support with larger pores may be less susceptible.
-
Problem 3: The catalyst appears physically changed after the reaction (e.g., change in color, aggregation).
-
Possible Cause: Thermal degradation or sintering of the catalyst.[2] Exposure to excessively high temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.[2] For some metal-based catalysts, a change in color may indicate a change in the oxidation state of the metal.
-
Troubleshooting Steps:
-
Confirm Maximum Operating Temperature: Verify that the reaction temperature does not exceed the thermal stability limit of the catalyst.
-
Characterize the Used Catalyst: Techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) can be used to analyze changes in the catalyst's physical structure.
-
Regeneration: For sintered catalysts, regeneration can be challenging. In some cases, redispersion of the active phase may be possible through specific chemical treatments.
-
Frequently Asked Questions (FAQs)
Q1: How many times can I recycle Scandium(III) triflate (Sc(OTf)₃) for the synthesis of β-enamino esters?
A1: Scandium(III) triflate is a highly recyclable catalyst. In the synthesis of β-enamino esters, it has been reported that the catalyst can be recovered and reused for three to four cycles without a significant loss of activity, providing similar product yields and purity as in the first cycle.[6]
Q2: Is water a concern when using Sc(OTf)₃ or Fe(OTf)₃ as a catalyst?
A2: Scandium(III) triflate is known to be a water-stable Lewis acid and can even be used in aqueous solutions.[2][7] In some enamine catalysis reactions, the presence of a small amount of water can be beneficial.[8] However, for other Lewis acids like Iron(III) triflate, the presence of water can lead to hydrolysis and deactivation. Therefore, using anhydrous conditions is generally recommended for Fe(OTf)₃-catalyzed reactions. The impact of water can also depend on the specific reaction and the nature of the reactants.[9][10]
Q3: What is the typical catalyst loading for Lewis acids in this type of reaction?
A3: Catalyst loading can vary, but typically for catalysts like Sc(OTf)₃, a loading of around 5 mol% is effective for the synthesis of enaminones under solvent-free conditions.[6]
Q4: Can solid acid catalysts be used for this reaction, and how are they regenerated?
A4: Yes, solid acid catalysts can be employed for the synthesis of β-enamino ketones.[11] A significant advantage of solid catalysts is the ease of separation from the reaction mixture. Regeneration of solid acid catalysts that have been deactivated by coking can often be achieved through thermal treatment (calcination) in the presence of air or through a hydrothermal regeneration process.[4]
Data Presentation
Table 1: Recyclability of Scandium(III) Triflate in the Synthesis of β-Enamino Esters
| Cycle | Catalyst State | Product Yield (%) | Purity | Reference |
| 1 | Fresh | High | High | [6] |
| 2 | Recycled | Similar to Cycle 1 | High | [6] |
| 3 | Recycled | Similar to Cycle 1 | High | [6] |
| 4 | Recycled | Similar to Cycle 1 | High | [6] |
Table 2: General Troubleshooting for Lewis Acid Catalyst Deactivation
| Symptom | Potential Cause | Suggested Action |
| Rapid activity loss | Poisoning | Analyze feed for impurities; regenerate via chemical washing. |
| Gradual activity loss with dark deposits | Coking/Fouling | Optimize temperature; regenerate via calcination. |
| Change in catalyst appearance | Sintering/Phase Change | Verify thermal stability; characterize used catalyst. |
Experimental Protocols
Experimental Protocol 1: Thermal Regeneration of Fouling Catalysts (General Procedure)
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone, dichloromethane) to remove any adsorbed organic residues.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 2-4 hours to remove the washing solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a controlled flow of air. The temperature and duration of calcination depend on the nature of the coke and the thermal stability of the catalyst. A typical starting point is 400-500 °C for 3-5 hours.
-
Cooling: After calcination, allow the catalyst to cool down to room temperature under a stream of inert gas (e.g., nitrogen, argon) to prevent re-adsorption of atmospheric moisture.
Experimental Protocol 2: Chemical Washing for Lewis Acid Catalyst Regeneration (General Procedure)
-
Catalyst Recovery: Separate the catalyst from the reaction mixture.
-
Acidic Wash: Wash the catalyst with a dilute aqueous acid solution (e.g., 0.1 M HCl) to remove basic impurities that may have coordinated to the Lewis acid sites.
-
Water Wash: Wash the catalyst thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the catalyst under vacuum at an elevated temperature. For instance, Scandium(III) triflate can be dried at 180 °C under vacuum (approx. 1 hPa) for 20 hours.[12]
Experimental Protocol 3: Regeneration and Reuse of Scandium(III) Triflate
-
Work-up: After the reaction, quench the reaction mixture with water.
-
Extraction: Extract the organic product with a suitable solvent (e.g., tert-butyl methyl ether).[12]
-
Catalyst Recovery from Aqueous Phase: The aqueous phase, which contains the Sc(OTf)₃ catalyst, is concentrated using a rotary evaporator.[12]
-
Drying: The resulting crystalline residue is dried under vacuum (approx. 1 hPa) at 180 °C for 20 hours to remove all moisture.[12] The recovered catalyst can then be reused.
Mandatory Visualization
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: General workflow for catalyst regeneration and reuse.
Caption: Deactivation pathways in enamine catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Scandium Triflate in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 5. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the impact of water on the catalytic activity and stability – Carine Michel [perso.ens-lyon.fr]
- 10. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-State Synthesis of β-Enamino Ketones from Solid 1,3-Dicarbonyl Compounds and Ammonium Salts or Amines [organic-chemistry.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Purification of Crude Methyl 2-acetyl-3-(dimethylamino)acrylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from methyl acetoacetate and a dimethylamine source like N,N-dimethylformamide dimethyl acetal (DMF-DMA), may contain several impurities:
-
Unreacted Starting Materials: Residual methyl acetoacetate and the dimethylamine source are common impurities.
-
Hydrolysis Products: The enamine functionality is susceptible to hydrolysis, especially in the presence of water, which can lead to the formation of methyl 2-acetyl-3-oxobutanoate.[1]
-
Polymerization Byproducts: As an acrylate derivative, the product can undergo polymerization, especially at elevated temperatures, leading to oligomeric or polymeric impurities.[1]
-
Side-Reaction Products: The reaction between methyl acetoacetate and DMF-DMA can sometimes lead to the formation of minor byproducts through alternative reaction pathways. While the self-condensation of methyl acetoacetate is generally not a major issue due to the acidity of its α-proton, other side reactions can occur.[2]
Q2: My purified product is an oil, but I expected a solid. What should I do?
A2: The physical state of this compound can be influenced by residual solvents or the presence of impurities that depress its melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, consider trituration with a non-polar solvent like cold hexanes to induce crystallization. If this fails, the product may require further purification by column chromatography to remove plasticizing impurities.
Q3: The NMR spectrum of my purified product shows broad peaks. What could be the cause?
A3: Broad peaks in the NMR spectrum can indicate a few issues. The presence of paramagnetic impurities, even at trace levels, can cause significant line broadening. Another possibility is that the sample exists as a mixture of slowly interconverting isomers or tautomers in the NMR solvent used. Finally, the presence of oligomeric or polymeric impurities can also lead to the appearance of broad signals.
Q4: What is the best method to monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification of this compound. A mobile phase of hexane:ethyl acetate (e.g., in a 7:3 or 1:1 ratio) on a silica gel plate will allow for the separation of the desired product from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf). The spots can be visualized under UV light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Action |
| Product loss during workup: | Ensure complete extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. Minimize the volume of washing solutions to prevent excessive product loss. |
| Inefficient purification: | For recrystallization: Use a minimal amount of hot solvent to dissolve the crude product to ensure maximum recovery upon cooling. Ensure the cooling process is slow to allow for the formation of pure crystals. For column chromatography: Optimize the solvent system using TLC to achieve good separation (Rf of ~0.3-0.4 for the product). Avoid using an excessively polar eluent, which can lead to co-elution of impurities. |
| Product degradation: | This compound is sensitive to acid and water. Ensure all workup and purification steps are performed under neutral or slightly basic conditions and with anhydrous solvents where possible.[1] |
Issue 2: Product Purity is Still Low After a Single Purification Step
| Potential Cause | Troubleshooting Action |
| Co-elution of impurities in column chromatography: | If impurities have similar polarity to the product, a single column may not be sufficient. Consider using a longer column, a shallower solvent gradient, or a different stationary phase. Dry loading the sample onto the silica gel can also improve separation. |
| Co-precipitation of impurities during recrystallization: | The chosen recrystallization solvent may not be optimal. Perform small-scale solvent screening to find a solvent system where the product is highly soluble when hot and poorly soluble when cold, while the impurities remain soluble at all temperatures. |
| Presence of isomeric impurities: | If the synthesis produces geometric isomers, separation by standard purification techniques can be challenging. Specialized chromatographic methods or derivatization may be required. |
Data Presentation
| Purification Method | Typical Purity of Crude Product (%) | Expected Purity After Purification (%) | Expected Yield (%) |
| Recrystallization | 80-90 | >98 | 60-80 |
| Column Chromatography | 80-90 | >99 | 70-90 |
Note: These values are estimates and can vary depending on the specific reaction conditions and the skill of the operator.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an optimal eluent system by performing TLC on the crude material. Start with a 7:3 mixture of hexane:ethyl acetate and adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the product spot.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a level bed. Add a thin layer of sand on top of the silica.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined hexane:ethyl acetate mixture. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 10-15 mL) in individual tubes.
-
TLC Monitoring: Monitor the collected fractions by TLC to identify which contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethyl acetate
-
n-Hexane
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Slowly add n-hexane to the hot ethyl acetate solution until it becomes slightly cloudy. Reheat the solution gently until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: A decision-making workflow for the purification of crude this compound.
Caption: Troubleshooting guide for selecting a purification method based on impurity type.
References
Challenges in the scale-up of reactions involving Methyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-acetyl-3-(dimethylamino)acrylate. The information is designed to address common challenges encountered during the synthesis and scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the condensation reaction between methyl acetoacetate and a dimethylamine source, typically dimethylformamide dimethyl acetal (DMF-DMA). This reaction is a type of enamine synthesis and is favored for its high atom economy, often proceeding with the loss of methanol.
Q2: What are the critical parameters to control during the scale-up of this reaction?
A2: Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions can lead to runaway conditions. Gradual addition of reagents and efficient heat removal are crucial.
-
Removal of Byproducts: The removal of methanol is essential to drive the reaction equilibrium towards the product. This is often achieved by distillation.
-
Mixing: Homogeneous mixing is critical to ensure uniform reaction rates and prevent localized overheating or side reactions.
-
Purity of Starting Materials: Impurities in methyl acetoacetate or the dimethylamine source can lead to side reactions and purification challenges.
Q3: What are the common impurities or byproducts I should expect?
A3: Common impurities can include unreacted starting materials (methyl acetoacetate), side products from the self-condensation of methyl acetoacetate, and potential hydrolysis of the enamine product back to the starting materials if water is present.
Q4: How can I purify this compound at a large scale?
A4: Purification at scale can be challenging due to the compound's polarity. Common methods include:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent system can provide a high-purity product. Screening for an appropriate solvent or solvent mixture is a critical first step.
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail.
Q5: Is this compound stable?
A5: Enaminones like this compound can be susceptible to hydrolysis, especially in the presence of acid or water.[1] The rate of hydrolysis is influenced by the pH and the structure of the enaminone.[1] Therefore, it is crucial to handle and store the compound under anhydrous conditions.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC, or NMR. Ensure sufficient reaction time. Consider a moderate increase in temperature to drive the reaction to completion, but be mindful of potential side reactions. |
| Equilibrium Not Shifted | Efficiently remove the methanol byproduct as it forms. On a larger scale, this can be achieved by distillation, possibly under reduced pressure. |
| Impure Starting Materials | Use high-purity methyl acetoacetate and dimethylformamide dimethyl acetal. Impurities can inhibit the reaction or lead to undesirable side products. |
| Presence of Water | Ensure all glassware and reagents are dry. Water can hydrolyze the enamine product back to the starting materials. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Side Reactions of Methyl Acetoacetate | Control the reaction temperature carefully. Slow addition of the dimethylamine source to the methyl acetoacetate can minimize self-condensation. |
| Product Degradation | Avoid excessive heating or prolonged reaction times, which can lead to decomposition. Once the reaction is complete, cool the mixture promptly. |
| Hydrolysis | As mentioned, ensure anhydrous conditions throughout the reaction and workup to prevent hydrolysis of the product.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Low-Melting Solid | If distillation is not feasible, explore crystallization from a variety of solvents or solvent mixtures. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Co-distillation with Impurities | Optimize distillation conditions (pressure, temperature) to improve separation. A fractionating column may be necessary. |
| Product is Water Soluble | During aqueous workup, saturate the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility. Use a continuous liquid-liquid extractor for efficient extraction. |
| Emulsion Formation During Workup | Add a small amount of brine or a different organic solvent to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Experimental Protocols
Representative Lab-Scale Synthesis (Illustrative)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or a distillation head), add methyl acetoacetate (1.0 equivalent).
-
Reagent Addition: Add dimethylformamide dimethyl acetal (1.1 equivalents) dropwise to the stirred methyl acetoacetate at room temperature.
-
Reaction: Heat the mixture to reflux. Methanol will begin to collect in the Dean-Stark trap or distill over.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent/excess reagent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Considerations for Scale-Up
When scaling up the reaction, the following points should be considered:
-
Heat Management: The reaction can be exothermic. Use a reactor with efficient cooling and consider controlling the addition rate of the dimethylamine source to manage the temperature.
-
Methanol Removal: On a larger scale, a distillation setup with a fractionating column might be necessary for efficient removal of methanol to drive the reaction to completion.
-
Agitation: Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous mixture, especially as the volume increases.
-
Material Transfer: Plan for safe and efficient transfer of reagents and the final product.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Byproduct analysis in the synthesis of heterocycles from Methyl 2-acetyl-3-(dimethylamino)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of heterocycles from Methyl 2-acetyl-3-(dimethylamino)acrylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis with a substituted hydrazine is producing a mixture of two different products. How can I control the regioselectivity?
A1: The reaction of an unsymmetrical precursor like this compound with a substituted hydrazine can indeed lead to the formation of two regioisomers. The selectivity is influenced by the reaction conditions and the nature of the hydrazine substituent. The initial nucleophilic attack can occur at either the acetyl carbonyl carbon or the ester carbonyl carbon, followed by cyclization and elimination of dimethylamine and water.
Troubleshooting Steps:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase the regioselectivity in favor of a single isomer compared to reactions run in standard ethanol.[1]
-
Temperature Control: Lowering the reaction temperature may favor one kinetic pathway over another, potentially increasing the yield of the desired regioisomer.
-
pH Adjustment: The acidity or basicity of the reaction medium can influence which nitrogen of the substituted hydrazine is more nucleophilic and which carbonyl group of the enaminone is more electrophilic. A systematic screen of pH conditions may be beneficial.
Analytical Tip: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between regioisomers.[2][3] The chemical shifts of the pyrazole ring protons and carbons, as well as the substituents, will differ predictably between the two isomers. 2D NMR techniques like COSY and HSQC can provide definitive structural assignments.[2]
Q2: The yield of my desired heterocycle is consistently low, and I observe a significant amount of dark, insoluble material (tar). What is causing this and how can I prevent it?
A2: Low yields and tar formation often indicate product decomposition or competing side reactions, such as self-condensation or polymerization. Enaminones can be sensitive to harsh reaction conditions.
Potential Causes and Solutions:
-
Harsh Conditions: High temperatures or strongly acidic/basic conditions can promote the decomposition of the starting enaminone or the final product.
-
Solution: Attempt the reaction under milder conditions. This could involve using a lower reaction temperature, a weaker acid/base catalyst, or shorter reaction times. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal endpoint before significant degradation occurs.
-
-
Self-Condensation: Enaminones can react with themselves, particularly in the presence of an acid catalyst, leading to complex mixtures and polymeric material.[4][5]
-
Solution: Maintain a stoichiometric balance of reactants. Adding the enaminone slowly to the reaction mixture containing the other reactant can minimize its concentration and reduce the rate of self-condensation.
-
-
Oxygen Sensitivity: Some reaction intermediates or products might be sensitive to atmospheric oxygen, leading to oxidative degradation.
-
Solution: Run the reaction under an inert atmosphere of nitrogen or argon.
-
Q3: My analytical data (NMR, LC-MS) shows several unexpected signals. What are the common byproducts in these reactions?
A3: Besides regioisomers and self-condensation products, several other byproducts can form depending on the specific reactants and conditions.
| Byproduct ID | Byproduct Name/Type | Potential Cause | Suggested Analytical Method |
| BP-01 | Methyl acetoacetate | Hydrolysis of the enaminone starting material.[6] | GC-MS, LC-MS, 1H NMR |
| BP-02 | 1,3,5-Triacylbenzene derivative | Self-condensation of three enaminone molecules under acidic conditions.[4] | LC-MS, 1H & 13C NMR |
| BP-03 | Aza-Michael Adduct | Nucleophilic addition of the amine/hydrazine to the double bond without subsequent cyclization. | LC-MS, ESI-MS |
| BP-04 | Incompletely cyclized intermediates | Reaction stopping after initial addition but before the final cyclization and elimination steps. | LC-MS, ESI-MS |
| BP-05 | Pyridine from decarboxylation | In some high-temperature pyridine syntheses, decarboxylation of ester intermediates can occur.[7] | GC-MS, 1H NMR |
Q4: I'm having difficulty purifying my target heterocycle from the reaction mixture. What are the recommended purification strategies?
A4: The purification of heterocyclic compounds derived from enaminones can be challenging due to the similar polarities of products and byproducts, and potential instability.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline products, provided a suitable solvent system can be found. Experiment with a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene) and their mixtures.
-
Column Chromatography:
-
Silica Gel: While common, silica gel is acidic and can cause the degradation of some sensitive enaminones or heterocyclic products. If using silica, consider neutralizing it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine.
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
-
Acid-Base Extraction: If your target heterocycle has a basic nitrogen atom (like a pyridine) and the major byproducts are neutral or acidic, you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract the purified product back into an organic solvent.
Key Experimental Protocols
Protocol 1: General Synthesis of a 5-acetyl-4-methyl-1H-pyrazole-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a suitable solvent, such as absolute ethanol (5-10 mL per mmol of enaminone).
-
Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 3-6 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Often, the product will precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure pyrazole derivative.[8][9] Dry the final product under vacuum.
Protocol 2: General Synthesis of a 2-amino-6-methylpyridine-3,5-dicarbonitrile
-
Reaction Setup: In a round-bottom flask, dissolve malononitrile (1.0 eq) and a catalytic amount of a basic catalyst like piperidine or sodium ethoxide in ethanol.
-
Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC until the starting enaminone is no longer visible.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or acetic acid to yield the desired substituted pyridine.[10]
Visualized Reaction Pathways
The following diagram illustrates the primary synthetic routes to pyrazoles and pyridines from this compound and highlights key side reactions that can lead to common byproducts.
Caption: Reaction scheme for heterocycle synthesis and major byproduct pathways.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
The Versatility of Methyl 2-acetyl-3-(dimethylamino)acrylate in Heterocyclic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, enaminones stand out as exceptionally versatile building blocks for the construction of a wide array of heterocyclic compounds, many of which form the core of medicinally important molecules. Among these, Methyl 2-acetyl-3-(dimethylamino)acrylate has garnered significant attention due to its unique structural features and reactivity profile. This guide provides an objective comparison of the performance of this compound against other common enaminones in key synthetic transformations, supported by experimental data, to highlight its advantages in the synthesis of valuable heterocyclic scaffolds.
Enhanced Reactivity and Synthetic Utility
This compound is a trifunctional building block, possessing both nucleophilic and electrophilic centers, which allows for its participation in a diverse range of chemical reactions.[1] Its enamine moiety renders the α-carbon nucleophilic, while the conjugated acetyl and ester groups act as electron-withdrawing groups, activating the molecule for various transformations. This electronic arrangement makes it a valuable precursor for the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems.[2][3]
The presence of the methyl ester group in this compound can offer advantages in terms of reactivity and subsequent transformations compared to its ethyl ester counterpart, Ethyl 2-acetyl-3-(dimethylamino)acrylate, or other enaminones with different substitution patterns. While direct, side-by-side comparative studies are limited, analysis of published data suggests that the methyl ester can influence reaction rates and yields in certain synthetic protocols.
Comparative Performance in the Synthesis of Substituted Pyridines
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry, as the pyridine scaffold is a prevalent motif in numerous pharmaceutical agents. Enaminones are excellent precursors for the construction of the pyridine ring. The following table summarizes a comparison of the performance of this compound with other enaminones in the synthesis of various pyridine derivatives, based on data compiled from the scientific literature. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.
| Enaminone | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | 4-Acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Acetic acid, Ammonium acetate, Reflux | 2,6-Disubstituted pyridine derivative | Good | [2] |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Malononitrile | Piperidine, Ethanol, Reflux | 2-Oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | High | [4] |
| (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | Ethyl cyanoacetate | Acetic acid, Ammonium acetate, Reflux | Substituted pyridine derivative | 75-85 | [4] |
| Ethyl 3-aminocrotonate | Butynone | PhMe-AcOH (5:1), Microwave, 140 °C, 5 min | 2,3,6-Trisubstituted pyridine | 74 | [5] |
| Ethyl β-aminocrotonate | Ethynyl carbonyl compound | High temperature, neat, vacuum | 2,3,6-Trisubstituted pyridine | Good | [5] |
Note: "Good" and "High" are used where specific percentage yields were not provided in the source material but were described as such by the authors.
Experimental Protocol: Synthesis of a 2,6-Disubstituted Pyridine Derivative
The following is a representative experimental protocol for the synthesis of a substituted pyridine derivative from an enaminone, based on procedures described in the literature.[2]
Materials:
-
Enaminone (e.g., this compound) (1 equivalent)
-
Active methylene compound (e.g., 4-acetyl-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) (1 equivalent)
-
Glacial Acetic Acid
-
Ammonium Acetate
Procedure:
-
A mixture of the enaminone (1 mmol), the active methylene compound (1 mmol), and ammonium acetate (1.2 mmol) in glacial acetic acid (10 mL) is prepared.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the purified pyridine derivative.
Experimental workflow for pyridine synthesis.
Versatility in Multicomponent Reactions: The Biginelli Reaction
This compound and other enaminones are also valuable substrates in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[6] The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea.[7] Enaminones can serve as effective surrogates for the β-ketoester component.[8]
Generalized Biginelli reaction with enaminones.
Biological Activity and Signaling Pathways: A General Perspective
While specific studies on the interaction of this compound with cellular signaling pathways are not extensively documented, the broader class of enaminones has been investigated for various biological activities. Enaminone-containing compounds have shown potential as anticonvulsants, and some derivatives have been explored as modulators of γ-aminobutyric acidA (GABAA) receptors.[9] The enaminone scaffold is recognized as a valuable pharmacophore in drug discovery.[9]
Furthermore, compounds containing the acrylate moiety have been studied for their biological effects. For instance, some acrylate derivatives have demonstrated antifungal and antiviral activities.[8] However, it is also important to consider the potential cytotoxicity of acrylates. Studies have shown that the cytotoxicity of acrylates and methacrylates can vary depending on their specific chemical structure.[10][11] Therefore, any potential therapeutic application of this compound would require thorough toxicological evaluation.
The involvement of specific signaling pathways is often dependent on the overall structure of the molecule containing the enaminone or acrylate group. These pathways can include those related to cell proliferation, apoptosis, and inflammation.[12][13] Further research is needed to elucidate the specific biological targets and mechanisms of action of this compound.
Conclusion
This compound is a highly versatile and reactive building block that offers significant advantages in the synthesis of a diverse range of heterocyclic compounds. Its unique electronic and structural features contribute to its efficacy in constructing complex molecular architectures, particularly substituted pyridines and dihydropyrimidinones. While direct comparative data with other enaminones is not always available, the existing literature suggests that its reactivity profile makes it a valuable tool for researchers in organic synthesis and drug discovery. As with any reactive chemical species, a thorough evaluation of its biological activity and toxicological profile is essential for its potential application in the development of new therapeutic agents.
References
- 1. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gjesr.com [gjesr.com]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of Heterocycles Synthesized from Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and spectroscopic validation of two key heterocyclic products derived from Methyl 2-acetyl-3-(dimethylamino)acrylate: Methyl 5-acetyl-1H-pyrazole-4-carboxylate and 2-amino-5-acetyl-6-methylpyrimidin-4-ol . These compounds serve as important scaffolds in medicinal chemistry and drug development. This document outlines the primary synthetic routes from the common enaminone precursor, compares them with alternative synthetic strategies, and provides detailed experimental protocols and spectroscopic data for their validation.
Introduction
This compound is a versatile trifunctional electrophile, making it a valuable starting material for the synthesis of a wide array of heterocyclic compounds. Its enaminone functionality allows for facile reactions with binucleophiles to construct five- and six-membered rings. This guide focuses on two such transformations: the synthesis of a pyrazole derivative through reaction with hydrazine and a pyrimidine derivative through reaction with guanidine. The objective comparison with alternative synthetic routes highlights the efficiency and utility of using this readily available starting material.
Product Synthesis and Spectroscopic Validation
Methyl 5-acetyl-1H-pyrazole-4-carboxylate
The reaction of this compound with hydrazine hydrate provides a direct route to the pyrazole ring system. This reaction is a classical example of synthesizing pyrazoles from enaminones.
Primary Synthesis Workflow
Caption: Synthesis of Methyl 5-acetyl-1H-pyrazole-4-carboxylate.
Experimental Protocol: Primary Synthesis
To a solution of this compound (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise. The reaction mixture is then heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from a suitable solvent like ethanol to afford Methyl 5-acetyl-1H-pyrazole-4-carboxylate.
Alternative Synthesis: From a 1,3-Dicarbonyl Compound
An alternative and common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine. In this case, a suitable β-keto ester can be used.
Experimental Protocol: Alternative Synthesis
A mixture of a suitable β-keto ester (e.g., ethyl 2,4-dioxopentanoate) (1.0 eq) and hydrazine hydrate (1.1 eq) in glacial acetic acid is heated at reflux for 3-5 hours. The reaction mixture is then cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired pyrazole product.
Spectroscopic Data Comparison
| Parameter | Primary Synthesis Product | Alternative Synthesis Product (Reference Data) |
| ¹H NMR (δ, ppm) | ~2.6 (s, 3H, COCH₃), ~3.9 (s, 3H, OCH₃), ~8.2 (s, 1H, pyrazole-H), ~13.5 (br s, 1H, NH) | Similar shifts expected. For example, a related 1-phenyl-pyrazole derivative shows a singlet for the pyrazole proton around 5.98 ppm.[1] |
| ¹³C NMR (δ, ppm) | ~28 (COCH₃), ~52 (OCH₃), ~110 (C4), ~140 (C5), ~145 (C3), ~163 (CO₂Me), ~192 (COCH₃) | For a similar N-phenyl pyrazole, signals are observed at δ 163.5 (CO₂CH₃), 149.8 (C5), 142.8 (C3), and 111.7 (C4). |
| IR (ν, cm⁻¹) | ~3200-3400 (N-H stretch), ~1720 (C=O, ester), ~1680 (C=O, acetyl), ~1580 (C=N) | A related pyrazole showed a strong ester carbonyl stretch at 1728 cm⁻¹ and an OH (from tautomer) stretch at 3204 cm⁻¹.[1] |
| Mass Spec (m/z) | Expected [M+H]⁺ at 183.07 | Varies based on exact structure. |
| Yield | Typically good to excellent | Variable, depending on the specific substrates and conditions. |
2-amino-5-acetyl-6-methylpyrimidin-4-ol
The synthesis of this pyrimidine derivative involves the reaction of this compound with guanidine, a common method for constructing 2-aminopyrimidine rings.
Primary Synthesis Workflow
Caption: Synthesis of 2-amino-5-acetyl-6-methylpyrimidin-4-ol.
Experimental Protocol: Primary Synthesis
Guanidine hydrochloride (1.1 eq) is added to a solution of sodium ethoxide (1.1 eq) in absolute ethanol. To this mixture, this compound (1.0 eq) is added, and the reaction is refluxed for 6-8 hours. After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent to give 2-amino-5-acetyl-6-methylpyrimidin-4-ol.
Alternative Synthesis: From a β-Keto Ester
A traditional route to this class of pyrimidines involves the condensation of a β-keto ester with guanidine.
Experimental Protocol: Alternative Synthesis
To a solution of sodium ethoxide in ethanol, ethyl acetoacetate (1.0 eq) and guanidine hydrochloride (1.0 eq) are added. The mixture is heated under reflux for several hours.[2] After cooling, the mixture is poured into water and acidified to precipitate the product, which is then filtered and purified by recrystallization.
Spectroscopic Data Comparison
| Parameter | Primary Synthesis Product (Expected) | Alternative Synthesis Product (Reference Data) |
| ¹H NMR (δ, ppm) | ~2.4 (s, 3H, CH₃), ~2.5 (s, 3H, COCH₃), ~6.5 (br s, 2H, NH₂), ~11.0 (br s, 1H, OH) | For a similar 2-amino-4-hydroxy-6-methyl pyrimidine, signals are reported at 1.8 ppm (s, 3H, CH₃), 5.2 ppm (s, 2H, NH₂), and 5.3 ppm (s, 1H, OH). |
| ¹³C NMR (δ, ppm) | ~20 (CH₃), ~30 (COCH₃), ~105 (C5), ~155 (C2), ~160 (C6), ~165 (C4), ~195 (COCH₃) | For a related structure, peaks are observed at 23 ppm (CH₃), 100 ppm (C5), 155 ppm (C4), and higher values for other ring carbons. |
| IR (ν, cm⁻¹) | ~3300-3500 (N-H, O-H stretches), ~1660 (C=O, acetyl), ~1620 (C=N), ~1580 (C=C) | A similar compound shows bands at 3463 cm⁻¹ (NH₂) and 3332 cm⁻¹ (OH). |
| Mass Spec (m/z) | Expected [M+H]⁺ at 182.09 | Varies based on exact structure. |
| Yield | Typically good | Generally good yields are reported for this type of reaction. |
Biological Significance and Potential Signaling Pathways
Derivatives of both pyrazole and pyrimidine are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] For instance, aminopyrimidine derivatives have been investigated as inhibitors of enzymes like β-glucuronidase and as potential agents in Alzheimer's disease research.[5] Pyrazole derivatives are also known to exhibit a broad spectrum of biological effects.[3][4]
The synthesized compounds, Methyl 5-acetyl-1H-pyrazole-4-carboxylate and 2-amino-5-acetyl-6-methylpyrimidin-4-ol, can be considered privileged scaffolds. They can be further modified to interact with various biological targets. For example, they could potentially act as kinase inhibitors, a common mechanism for anticancer drugs.
Generalized Kinase Inhibition Pathway
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
This compound serves as an efficient and versatile precursor for the synthesis of functionalized pyrazole and pyrimidine heterocycles. The cyclocondensation reactions with hydrazine and guanidine are straightforward and generally provide good yields of the desired products. Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for the unambiguous characterization and validation of these synthesized compounds. The data presented in this guide, including comparisons with alternative synthetic routes, provides valuable information for researchers in organic and medicinal chemistry for the development of novel bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
A Comparative Guide to Modern Reagents for Pyridine and Pyrrole Synthesis
In the landscape of heterocyclic chemistry, pyridines and pyrroles stand out as fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and sustainable synthetic methodologies for these scaffolds is a cornerstone of modern organic chemistry. This guide provides a comparative overview of classical and alternative reagents for the synthesis of pyridines and pyrroles, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.
I. Synthesis of Substituted Pyridines: A Comparative Overview
The synthesis of the pyridine ring is a well-established field, with several named reactions forming the bedrock of classical approaches. However, the demand for milder conditions, greater functional group tolerance, and improved yields has driven the exploration of alternative reagents and catalytic systems.
Comparative Data of Reagents for Pyridine Synthesis
The following table summarizes the performance of various methodologies for the synthesis of substituted pyridines, offering a direct comparison of reaction conditions and yields.
| Synthesis Method | Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |
| Hantzsch Synthesis (Classical) | Aldehyde, β-ketoester, Ammonia | Reflux | 6-24 | 60-80 | Symmetrical dihydropyridines | |
| Guareschi-Thorpe (Classical) | Cyanoacetamide, β-ketoester, Ammonia/Piperidine | 100-150 | 2-8 | 50-70 | 2-Pyridones | |
| Bohlmann-Rahtz Synthesis | Enamine, Alkynone | 80-110 | 12-24 | 75-90 | Polysubstituted pyridines | |
| Modern MCR (Iodine-catalyzed) | Aldehyde, β-ketoester, Ammonium acetate, I₂ (10 mol%) | 80-85 | 0.5-2 | 85-95 | Broad, good functional group tolerance | |
| Modern MCR (FeF₃-catalyzed) | Aldehyde, Malononitrile, Thioacetamide, FeF₃ | 80 | 1-2 | 88-96 | Substituted 2-aminopyridines | |
| Transition-Metal Catalysis | [2+2+2] Cycloaddition of alkynes and nitriles, Co/Rh | 25-100 | 2-12 | 70-95 | Highly substituted pyridines |
Logical Workflow for Reagent Selection in Pyridine Synthesis
The selection of an appropriate synthetic strategy depends on several factors, including the desired substitution pattern, available starting materials, and required reaction conditions. The following diagram illustrates a logical workflow for choosing a suitable method.
Caption: Decision tree for selecting a pyridine synthesis method.
Experimental Protocol: Iodine-Catalyzed Hantzsch Pyridine Synthesis
This protocol describes a modern, efficient, and environmentally friendly one-pot synthesis of poly-substituted pyridines.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Iodine (I₂) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and iodine (10 mol%).
-
Add ethanol (5 mL) to the flask and stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to 80-85 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 0.5-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice and stir for 10-15 minutes.
-
The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure substituted pyridine.
II. Synthesis of Substituted Pyrroles: A Comparative Overview
The pyrrole ring is another privileged heterocycle in medicinal chemistry. While classical methods like the Paal-Knorr and Knorr syntheses are still in use, modern advancements have introduced milder and more versatile alternatives.
Comparative Data of Reagents for Pyrrole Synthesis
The following table compares various methods for the synthesis of substituted pyrroles, highlighting the differences in reagents, conditions, and outcomes.
| Synthesis Method | Reagents/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |
| Paal-Knorr Synthesis (Classical) | 1,4-Dicarbonyl compound, Amine/Ammonia | 100-150 | 2-12 | 60-85 | Symmetrically substituted pyrroles | |
| Knorr Pyrrole Synthesis (Classical) | α-Amino ketone, β-Ketoester, Zn/AcOH | Reflux | 4-10 | 40-60 | Polysubstituted pyrroles | |
| Hantzsch Pyrrole Synthesis | α-Halo ketone, β-Ketoester, Ammonia/Amine | 25-80 | 1-5 | 70-90 | Versatile for various substitution patterns | |
| Modern (Au-catalyzed) | Primary amine, Propargyl β-ketoester, AuCl₃/CuBr | 25 | 0.5-2 | 85-98 | High efficiency under mild conditions | |
| Modern (Microwave-assisted) | 1,4-Dicarbonyl, Amine, p-TsOH, Solvent-free | 120 (MW) | 0.1-0.25 | 90-98 | Rapid and high-yielding | |
| Van Leusen Reaction | Tosylmethyl isocyanide (TosMIC), Aldehyde/Ketone | 25-40 | 1-3 | 60-80 | Synthesis of 3,4-disubstituted pyrroles |
General Experimental Workflow for Reagent Comparison
The following diagram outlines a systematic workflow for comparing the efficacy of different reagents in a synthetic transformation.
Caption: Workflow for comparing synthetic reagents.
Experimental Protocol: Gold-Catalyzed Synthesis of Polysubstituted Pyrroles
This protocol details a modern, highly efficient synthesis of tetrasubstituted pyrroles under mild conditions.
Materials:
-
Primary amine (1.2 mmol)
-
Propargyl β-ketoester (1 mmol)
-
Gold(III) chloride (AuCl₃) (1 mol%)
-
Copper(I) bromide (CuBr) (2 mol%)
-
Dichloromethane (CH₂Cl₂) (2 mL)
Procedure:
-
To a solution of the primary amine (1.2 mmol) in dichloromethane (1 mL) in a sealed tube, add the propargyl β-ketoester (1 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving AuCl₃ (1 mol%) and CuBr (2 mol%) in dichloromethane (1 mL).
-
Add the catalyst solution to the reaction mixture at room temperature (25 °C).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion (typically 0.5-2 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the pure polysubstituted pyrrole.
This guide provides a snapshot of the evolving landscape of pyridine and pyrrole synthesis. By comparing classical and modern reagents, and providing detailed protocols and logical workflows, we aim to equip researchers with the necessary tools to make informed decisions for their synthetic endeavors.
A Comparative Guide to Catalysts in Pyrazole Synthesis Utilizing Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of catalytic systems for chemical transformations involving Methyl 2-acetyl-3-(dimethylamino)acrylate, a versatile building block in heterocyclic synthesis. A primary application of this reagent is in the construction of pyrazole rings, a core scaffold in many pharmaceutical agents. This document provides a summary of catalyst performance based on available data, detailed experimental protocols, and visualizations of the reaction workflow to aid in catalyst selection and experimental design.
Performance of Catalytic Systems for Pyrazole Synthesis
The synthesis of pyrazole derivatives from this compound and hydrazine derivatives is a key transformation. While many reactions proceed thermally, the choice of catalyst can significantly influence reaction efficiency, yield, and conditions. Below is a comparative table summarizing the performance of different catalytic approaches.
| Catalyst/Condition | Substrates | Product | Reaction Time | Yield (%) | Reference |
| Thermal (Catalyst-free) | This compound, Hydrazine hydrate | Methyl 3-methyl-1H-pyrazole-4-carboxylate | 7 hours | - | Based on analogous reactions[1] |
| Lewis Acids (e.g., Sc(OTf)₃, LaCl₃·7H₂O, Fe(OTf)₃) | Analogous β-enamino esters, Amines | Substituted β-enamino esters | Varies | 85-93 | Effective for the formation of the enaminone precursor[2] |
| Silver Triflate (AgOTf) | Trifluoromethylated ynones, Aryl(alkyl) hydrazines | 3-CF₃-pyrazoles | 1 hour | up to 99 | Demonstrates high efficiency for related substrates[3] |
| Microwave Irradiation (Solvent-free) | Tosylhydrazones, α,β-unsaturated carbonyls | 3,5-disubstituted-1H-pyrazoles | 20 minutes | 77 | A rapid synthesis method[2] |
Note: The data presented for Lewis acids and Silver Triflate are based on analogous reactions and suggest their potential applicability to reactions with this compound. Direct comparative studies with this specific substrate are limited in the reviewed literature.
Experimental Protocols
General Procedure for Pyrazole Synthesis (Thermal)
This protocol is a generalized procedure based on the reaction of β-dicarbonyl compounds with hydrazines.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for a specified time (e.g., 7 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for catalyst screening and the reaction pathway for pyrazole synthesis.
Caption: General experimental workflow for catalyst screening in pyrazole synthesis.
Caption: Reaction pathway for the synthesis of pyrazoles.
Discussion and Future Directions
The use of catalysts in the synthesis of pyrazoles from this compound presents an opportunity to enhance reaction efficiency and broaden the scope of accessible derivatives. While thermal methods are viable, the exploration of Lewis acid and other catalytic systems, as suggested by analogous reactions, could lead to milder reaction conditions and improved yields.[2]
Future research should focus on a direct comparative study of various catalysts for this specific transformation. Investigating the impact of catalyst loading, solvent, and temperature on reaction outcomes will be crucial for optimizing synthetic protocols. Furthermore, the development of chiral catalysts for the asymmetric synthesis of pyrazole derivatives from this versatile precursor remains a significant and valuable goal for the pharmaceutical industry. The use of bifunctional catalysts, possessing both Lewis acidic and Brønsted basic properties, has shown promise in related asymmetric reactions and could be a fruitful area of investigation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 203186-56-5 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic Asymmetric Aza-Morita-Baylis-Hillman Reaction of Methyl Acrylate: Role of a Bifunctional La(O-iPr)3/Linked-BINOL Complex [organic-chemistry.org]
- 5. Catalytic asymmetric aza-Morita-Baylis-Hillman reaction of methyl acrylate: role of a bifunctional La(O-iPr)3/linked-BINOL complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 2-acetyl-3-(dimethylamino)acrylate in the Synthesis of Complex Molecules: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a cornerstone of innovation. Methyl 2-acetyl-3-(dimethylamino)acrylate has emerged as a valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceutical agents. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data, to inform strategic decisions in synthetic design.
This compound is a trifunctional reagent featuring an α,β-unsaturated ketone, an ester, and an enamine moiety. This unique combination of functional groups allows it to participate in a variety of chemical transformations, most notably as a precursor for the synthesis of pyrazoles, pyrimidines, and their fused ring systems. Its reactivity profile makes it a powerful tool for constructing diverse molecular scaffolds.
Performance in Heterocycle Synthesis: A Comparative Analysis
The efficacy of this compound is best illustrated through its application in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry. These bicyclic heterocycles are typically synthesized through the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species. Here, we compare the performance of enaminones, such as this compound, with traditional β-dicarbonyl compounds in this key transformation.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction between a 5-aminopyrazole and a suitable three-carbon building block is a fundamental method for constructing the pyrazolo[1,5-a]pyrimidine core. The choice of this building block significantly impacts the reaction conditions and outcomes.
Caption: General reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.
Table 1: Comparison of Reagents for the Synthesis of Pyrazolo[1,5-a]pyrimidines with 5-Amino-3-(phenyl)-1H-pyrazole-4-carbonitrile
| Reagent | Structure | Reaction Conditions | Yield (%) | Reference |
| (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one | Varies with aryl group | Acetic acid, reflux | Moderate | [1] |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Acetic acid, reflux | Not specified | [2] |
| Acetylacetone | CH₃COCH₂COCH₃ | Ethanol, reflux | 73-81 | [1] |
Note: The yields for (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one are described as "moderate" in the referenced literature, without specific quantitative data for a direct comparison with this compound.
From the available data, it is evident that both enaminones and β-dicarbonyl compounds are effective in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold. While direct quantitative comparisons for this compound are limited in the reviewed literature, the use of a similar enaminone, (E)-3-(dimethylamino)-1-(aryl)prop-2-en-1-one, resulted in moderate yields. In contrast, the reaction with acetylacetone, a common β-dicarbonyl alternative, provided good to excellent yields (73-81%).[1] This suggests that for this specific transformation, traditional β-dicarbonyls may offer higher efficiency under the specified conditions. However, the choice of reagent can also influence the substitution pattern of the final product, offering synthetic flexibility.
Experimental Protocols
To provide a practical context for the data presented, detailed experimental methodologies for the synthesis of pyrazolo[1,5-a]pyrimidines using both enaminones and β-dicarbonyl compounds are outlined below.
General Procedure for the Synthesis of 2-Phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles using Enaminones[3]
A mixture of 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile (1.97 g, 10 mmol) and the appropriate 3-(dimethylamino)-1-arylprop-2-en-1-one (10 mmol) in glacial acetic acid (20 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent to afford the pure product.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines using β-Diketones[1]
A solution of the 5-aminopyrazole (1 mmol) and the β-diketone (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 5-8 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.
Caption: A generalized experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Conclusion
This compound stands as a highly useful and reactive intermediate in the synthesis of complex heterocyclic molecules. Its trifunctional nature provides a platform for diverse chemical modifications and the construction of intricate molecular frameworks. While direct, quantitative comparisons with alternative reagents are not always readily available in the literature for identical target molecules, the existing data suggests that it is a competent reagent for the synthesis of pyrazolo[1,5-a]pyrimidines and other important heterocycles.
The choice between this compound and alternative reagents like β-dicarbonyl compounds will ultimately depend on the specific synthetic goals, including desired substitution patterns, reaction conditions, and overall yield considerations. The experimental protocols provided herein offer a starting point for the practical application of these building blocks in the laboratory. Further research focusing on direct comparative studies will be invaluable in delineating the precise advantages and limitations of each approach, thereby guiding more efficient and strategic synthetic planning in the future.
References
A Researcher's Guide to Covalent Cross-Reactivity: A Comparative Analysis of Methyl 2-acetyl-3-(dimethylamino)acrylate and Alternative Warheads
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the precise characterization of a compound's reactivity and selectivity is paramount. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of electrophilic warheads, with a focus on Methyl 2-acetyl-3-(dimethylamino)acrylate as a representative Michael acceptor. While direct, large-scale proteomic studies on this specific molecule are not publicly available, this guide outlines the established experimental methodologies and provides comparative data for well-characterized alternative covalent modifiers to inform study design and compound selection.
Understanding Covalent Reactivity: The Michael Acceptor in Focus
This compound belongs to the class of α,β-unsaturated carbonyl compounds, which act as Michael acceptors. The electrophilic β-carbon is susceptible to nucleophilic attack from amino acid residues on proteins, most commonly cysteine. The dimethylamino group serves as a leaving group, facilitating the formation of a stable covalent bond. This reactivity profile is the foundation of its utility as a covalent modifier but also necessitates a thorough investigation of its potential for off-target interactions.
Comparative Analysis of Covalent Warheads
The choice of a covalent warhead is a critical determinant of a drug candidate's potency and safety profile. Below is a comparison of this compound's inferred properties with other commonly used covalent warheads.
| Warhead Class | Representative Structure | Predominant Target Residue(s) | Reactivity Profile | Key Advantages | Key Disadvantages |
| α,β-Unsaturated Carbonyl (Michael Acceptor) | This compound | Cysteine | Tunable based on substitution | Well-established chemistry, predictable reactivity | Potential for off-target reactivity with nucleophilic cysteines |
| Acrylamide | Acrylamide | Cysteine | Generally moderate | Widely used in approved drugs, extensive safety data available | Can exhibit off-target reactivity, potential for idiosyncratic toxicity |
| Cyano-acrylamide | Cyano-acrylamide | Cysteine | Reversible covalent | Reduced risk of permanent off-target modification, potential for improved selectivity | Complex kinetics, potential for target disengagement |
| Vinyl Sulfone | Vinyl Sulfone | Cysteine, Lysine | High | Can target less reactive cysteines and other nucleophiles | Generally higher reactivity can lead to increased off-target effects |
| Chloroacetamide | Chloroacetamide | Cysteine | High | Forms stable thioether bonds | High intrinsic reactivity can lead to poor selectivity |
| Sulfonyl Fluoride | Sulfonyl Fluoride | Serine, Tyrosine, Lysine, Cysteine | High | Can target a broader range of nucleophilic residues | High reactivity can be difficult to control, potential for off-target effects |
Experimental Protocols for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of a covalent inhibitor's selectivity. The following are key experimental protocols that can be employed to characterize the cross-reactivity of compounds like this compound.
Competitive Activity-Based Protein Profiling (ABPP)
This technique is a powerful tool for assessing the proteome-wide selectivity of a covalent inhibitor in a competitive format.
Protocol:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Inhibitor Incubation: Pre-incubate the proteome with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO) for a defined period.
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne for cysteine profiling) to the proteomes and incubate. This probe will label cysteines that are not blocked by the test compound.
-
Click Chemistry: Ligate a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-tagged proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Analysis:
-
In-Gel Fluorescence Scanning: Separate proteins by SDS-PAGE and visualize labeled proteins using a fluorescence scanner. A decrease in fluorescence intensity in the presence of the test compound indicates target engagement.
-
LC-MS/MS Analysis: For a global, unbiased analysis, the biotin-tagged proteins are enriched on streptavidin beads, digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. A decrease in the abundance of a probe-labeled peptide in the inhibitor-treated sample signifies that the test compound has engaged that specific protein.
-
Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)
This quantitative mass spectrometry-based method provides site-specific information about the reactivity of cysteines across the proteome.
Protocol:
-
Proteome Labeling: Treat two identical proteome samples with either the test compound or a vehicle control.
-
Probe Labeling and Isotopic Tagging: Label both proteomes with a cysteine-reactive probe containing a cleavable linker and an isotopic tag (e.g., light or heavy).
-
Combine and Enrich: Combine the two labeled proteomes, enrich the probe-labeled proteins on streptavidin beads, and perform on-bead digestion with trypsin.
-
Isotopic Peptide Release: Specifically release the probe-labeled peptides using a cleavage reagent (e.g., TEV protease if a TEV cleavage site is incorporated in the linker).
-
LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS. The ratio of the heavy to light isotopic peptides provides a quantitative measure of the test compound's engagement with each specific cysteine.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and biological pathways is crucial for communication and interpretation of results.
A Comparative Guide to the Validation of Aza-Michael Addition Products of Methyl 2-acetyl-3-(dimethylamino)acrylate
For Researchers, Scientists, and Drug Development Professionals
The aza-Michael addition, a crucial carbon-nitrogen bond-forming reaction, is widely employed in organic synthesis for the creation of β-amino carbonyl compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and bioactive molecules.[1] Methyl 2-acetyl-3-(dimethylamino)acrylate serves as a highly activated Michael acceptor, readily undergoing conjugate addition with a variety of amine nucleophiles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack, facilitating the reaction.
This guide provides a comparative overview of the synthesis and validation of aza-Michael addition products derived from this compound. It includes a comparison of reaction conditions, detailed experimental protocols for synthesis and product validation, and characterization data.
Performance Comparison: Synthesis of Aza-Michael Adducts
The efficiency of the aza-Michael addition to activated acceptors like this compound is influenced by the nucleophile, catalyst, and reaction conditions. Below is a comparative summary of typical outcomes based on reactions with analogous α,β-unsaturated esters.
| Nucleophile (Amine) | Catalyst/Conditions | Reaction Time | Yield (%) | Key Observations |
| Benzylamine | Neat (Solvent-free), 80°C | 2-4 hours | 90-95% | High efficiency under solvent-free thermal conditions.[2] |
| Piperidine | LiClO₄ (cat.), Solvent-free, RT | 2-3 days | ~90% | Effective catalysis at room temperature, though reaction times are longer.[3] |
| Aniline | DBU (cat.), Microwave (75°C) | 10-20 minutes | 30-50% | Microwave irradiation significantly reduces reaction time, but yields can be moderate for less nucleophilic aromatic amines.[4] |
| Various Amines | Sulfated Zirconia (cat.), Solvent-free, RT | 15-120 minutes | 85-95% | Heterogeneous catalysis allows for easy catalyst removal and high yields in short reaction times.[1] |
| Benzylamine | Methanol, Microwave (65°C) | 3-5 minutes | ~90% | Rapid and high-yielding, though formation of the double-addition by-product is possible with primary amines.[4][5] |
Experimental Protocols
A detailed methodology for a representative aza-Michael addition and the subsequent validation of the product is provided below.
Protocol 1: Synthesis of Methyl 2-acetyl-3-(benzylamino)acrylate
Materials:
-
This compound (1.0 equiv.)
-
Benzylamine (1.1 equiv.)
-
Toluene (or solvent-free)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if using solvent)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 g, 5.84 mmol).
-
Add benzylamine (0.69 g, 6.42 mmol, 1.1 equiv.). For a solvent-free approach, proceed to step 4. For a solvent-based reaction, add 10 mL of toluene.
-
If using a solvent, attach a reflux condenser to the flask.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed solvent-free, dissolve the crude product in a minimal amount of dichloromethane. If toluene was used, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent to afford the pure product.
-
Concentrate the pure fractions to yield the final product as a viscous oil or solid.
Protocol 2: Product Validation and Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the adduct.
-
Procedure: Dissolve a small sample (~5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data: Look for the disappearance of the vinyl proton from the starting material and the appearance of new signals corresponding to the newly formed C-H bond adjacent to the nitrogen. Typically, new methylene (CH₂) or methine (CH) protons appear in the 2.5-4.0 ppm region.[4][6] The spectrum should also show characteristic peaks for the benzyl group (~7.3 ppm), the acetyl group (~2.3 ppm), and the methyl ester (~3.7 ppm).
-
Expected ¹³C NMR Data: Expect new signals for the aliphatic carbons of the Michael adduct backbone, typically in the range of 35-60 ppm.[5][6]
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the product.
-
Procedure: Prepare a dilute solution of the sample and analyze using Electrospray Ionization (ESI) or another suitable soft ionization technique.
-
Expected Data: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, matching the calculated molecular weight of the expected product.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Procedure: Analyze a small amount of the neat product (if liquid) or as a KBr pellet (if solid).
-
Expected Data: The spectrum should show characteristic absorption bands for N-H stretching (for primary or secondary amine adducts, ~3300-3400 cm⁻¹), C=O stretching of the ester and ketone (~1720 and ~1680 cm⁻¹), and C-N stretching.
Visualizing Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the experimental process and alternative synthetic strategies.
Caption: Experimental workflow for synthesis and validation.
Caption: Comparison of Michael addition reaction types.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-acetyl-3-(dimethylamino)acrylate: A Comprehensive Guide for Laboratory Professionals
Disclaimer: No specific safety data sheet (SDS) for Methyl 2-acetyl-3-(dimethylamino)acrylate was publicly available at the time of this writing. The following guidance is synthesized from the SDS of the closely related compound, Ethyl 2-acetyl-3-(dimethylamino)acrylate, and general principles of hazardous waste management for acrylate compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to share the hazardous characteristics of similar acrylates, which are often flammable, toxic, and irritating. This guide provides essential information on the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Based on analogous compounds, this compound is expected to be a hazardous substance. Key quantitative data, derived from the SDS for Ethyl 2-acetyl-3-(dimethylamino)acrylate, is summarized below.
| Property | Value | Source Compound |
| GHS Hazard Statements | Causes burns. | Ethyl 2-acetyl-3-(dimethylamino)acrylate |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | Ethyl 2-acetyl-3-(dimethylamino)acrylate |
| Personal Protective Equipment (PPE) | Chemical splash goggles, appropriate protective gloves, protective clothing. | Ethyl 2-acetyl-3-(dimethylamino)acrylate |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-acetyl-3-(dimethylamino)acrylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 2-acetyl-3-(dimethylamino)acrylate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a highly flammable liquid and vapor. It can be harmful if swallowed or in contact with the skin, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1] Furthermore, it is toxic if inhaled and may cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with side-shields or Goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Face Shield | Recommended when there is a splash hazard.[2] | |
| Hand Protection | Chemical-resistant gloves | Compatible gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] |
| Skin and Body Protection | Protective clothing | To prevent skin exposure.[3] |
| Lab coat | --- | |
| Closed-toe shoes | --- | |
| Respiratory Protection | Respirator | To be used when ventilation is inadequate to control airborne concentrations. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[4]
-
Locate the nearest eyewash station and safety shower before beginning work.[4]
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
2. Handling:
-
Keep the container tightly closed when not in use.[1]
-
Handle the substance away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
3. Storage:
-
Store away from incompatible materials and sources of ignition.
-
The recommended storage temperature is 2-8 °C.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4] Prevent the spill from entering drains. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical in accordance with federal, state, and local regulations. It should be treated as hazardous waste.[1][4] Contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated PPE: Contaminated gloves, clothing, and other disposable materials should be placed in a sealed, labeled container and disposed of as hazardous waste.[2]
Below is a workflow diagram illustrating the safe handling and disposal process for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
